1-(3-Fluorobenzyl)-4-isopropylpiperazine
Descripción
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13/h3-5,10,12H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGZEXABLMOBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(3-Fluorobenzyl)-4-isopropylpiperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. This molecule is a disubstituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols. We will explore its synthesis via reductive amination, detail its predicted physicochemical and spectroscopic properties, and discuss its potential applications based on the well-established role of the piperazine scaffold in pharmacology.
Introduction and Molecular Overview
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a tertiary amine featuring a piperazine ring N-substituted with a 3-fluorobenzyl group and an isopropyl group. The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[2][3] The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability and binding affinity through favorable electronic interactions. The isopropyl group provides steric bulk and lipophilicity, which can modulate the molecule's interaction with biological targets. Understanding the chemical characteristics of this specific analogue is crucial for its potential development and application.
Below is the two-dimensional structure of the molecule.
Caption: 2D Structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.
Synthesis Pathway: Reductive Amination
The most direct and industrially scalable approach for synthesizing N,N'-disubstituted piperazines is through sequential N-alkylation.[4] For 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a highly efficient pathway involves the reductive amination of 3-fluorobenzaldehyde with 1-isopropylpiperazine.
Causality of Method Selection: Reductive amination is a cornerstone of amine synthesis.[5] It combines the formation of an imine or iminium ion intermediate and its subsequent reduction in a one-pot procedure, which is highly atom-economical.[6] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. This reagent selectively reduces the iminium ion intermediate over the starting aldehyde, preventing the side-reaction of aldehyde reduction to benzyl alcohol and ensuring a high yield of the desired tertiary amine.[5]
Caption: Synthetic Workflow via Reductive Amination.
Synthesis of Starting Material: 1-Isopropylpiperazine
The precursor, 1-isopropylpiperazine, can be synthesized from readily available starting materials. A documented industrial method involves the reaction of diethanolamine with isopropylamine at high temperatures in the presence of a dehydration catalyst, such as alumina-nickel.[7][8] This process involves a direct catalytic amination and intramolecular cyclization to form the piperazine ring.[8]
Detailed Experimental Protocol (Reductive Amination)
This protocol is a self-validating system designed for high yield and purity.
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-isopropylpiperazine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The volume should be sufficient to ensure all reagents remain dissolved (approx. 0.1-0.2 M concentration).
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.0-1.1 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive systems, a catalytic amount of acetic acid can be added to facilitate imine formation.[5][6]
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
Physicochemical Properties
As direct experimental data for this specific molecule is not widely published, the following properties are a combination of calculated values and expert estimations based on structurally similar compounds, such as 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)-4-isopropylpiperazine.[9][10]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₂₁FN₂ | Calculated |
| Molecular Weight | 236.33 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on analogues[11][12] |
| Boiling Point | >281 °C at 760 mmHg | Estimated; higher than 1-(3-fluorobenzyl)piperazine (281.3°C) due to the added isopropyl group.[10] |
| Density | ~1.05 g/mL at 25 °C | Estimated; slightly lower than 1-(3-fluorobenzyl)piperazine (1.106 g/mL) due to the alkyl group.[10] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Methanol, DMSO). Slightly soluble in water. | General property of substituted piperazines.[11] |
| pKa (Predicted) | pKa1: ~5.0, pKa2: ~9.1 | Estimated based on piperazine (pKa's 5.35, 9.73) and the electronic effects of N-substituents.[1][13] |
| LogP (Predicted) | ~2.5 - 3.0 | Estimated based on increased lipophilicity from the isopropyl and benzyl groups compared to parent piperazine. |
Spectroscopic and Analytical Profile
The following is a predicted analytical profile for structural verification.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) ~7.2-7.4 (m, 1H, Ar-H) ; ~6.9-7.1 (m, 3H, Ar-H) ; ~3.5 (s, 2H, Ar-CH₂-N) ; ~2.7 (septet, 1H, -CH(CH₃)₂) ; ~2.4-2.6 (br m, 8H, piperazine ring protons) ; **~1.0 (d, 6H, -CH(CH₃)₂) ** |
| ¹³C NMR | δ (ppm) ~161-164 (d, ¹JCF, Ar C-F) ; ~113-139 (Ar carbons) ; ~62 (Ar-CH₂-N) ; ~53 (piperazine carbons) ; ~55 (-CH(CH₃)₂) ; **~18 (-CH(CH₃)₂) ** |
| Mass Spec (EI) | [M]⁺ at m/z = 236 . Key fragments at m/z = 109 (fluorotropylium ion) , m/z = 127 (isopropylpiperazine fragment) . |
| FT-IR (cm⁻¹) | ~3000-2800 (C-H stretch) ; ~1600, 1490 (Aromatic C=C stretch) ; ~1250 (C-F stretch) ; ~1150 (C-N stretch) |
Reactivity, Stability, and Safety
-
Reactivity: The molecule possesses two tertiary amine nitrogens. The N4 nitrogen (isopropyl-substituted) is more sterically hindered, but both are basic and can be protonated or form coordination complexes. The aromatic ring is deactivated towards electrophilic substitution due to the fluorine atom.
-
Stability: Benzyl piperazines are generally stable compounds.[13] The product should be stored in a cool, dry place, protected from light, to prevent potential degradation over extended periods. It is hygroscopic, a common property of piperazines.[13]
-
Safety: No specific toxicity data is available. However, based on the GHS classifications for the closely related 1-(3-Fluorobenzyl)piperazine, this compound should be handled with care.[14] It is predicted to be harmful if swallowed and to cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
Potential Research Applications
The piperazine scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[15]
-
CNS Drug Discovery: Many CNS agents, including antidepressants and antipsychotics, feature N-benzylpiperazine or N-alkylpiperazine moieties.[16][17] This compound would be a logical candidate for screening in assays for receptors such as serotonin (5-HT), dopamine (D2), and sigma receptors.[6]
-
Other Therapeutic Areas: Substituted piperazines have also been investigated as tyrosinase inhibitors, radioprotective agents, and soluble epoxide hydrolase inhibitors.[2][18][19] The unique combination of the 3-fluorobenzyl and isopropyl groups could confer novel activity in these or other biological systems.
Conclusion
1-(3-Fluorobenzyl)-4-isopropylpiperazine represents a synthetically accessible and chemically intriguing molecule. This guide provides a robust framework for its synthesis, characterization, and handling, based on established chemical principles and data from closely related analogues. The detailed protocols and predicted properties herein serve as a valuable resource for researchers aiming to explore the potential of this compound in medicinal chemistry and materials science.
References
-
PubChem. 1-(3-Fluorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
-
MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. [Link]
-
ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. [Link]
-
PubChem. 1-(3,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]
-
PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. National Center for Biotechnology Information. [Link]
-
PMC. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. National Center for Biotechnology Information. [Link]
- Google Patents. US2525223A - Preparation of n-substituted piperazines. Google.
-
Chem-Impex. 1-Isopropylpiperazine. Chem-Impex International. [Link]
-
MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Ataman Kimya. PIPERAZINES. Ataman Kimya. [Link]
-
PMC. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. National Center for Biotechnology Information. [Link]
-
RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]
-
Taylor & Francis Online. Piperazines – Knowledge and References. Taylor & Francis. [Link]
-
UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Università di Cagliari. [Link]
-
ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. American Chemical Society. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
- 8. Isopropylpiperazine | 137186-14-2 | Benchchem [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. 1-(3-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CAS 4318-42-7: Isopropylpiperazine | CymitQuimica [cymitquimica.com]
- 12. wap.guidechem.com [wap.guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 16. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. mdpi.com [mdpi.com]
- 19. iris.unica.it [iris.unica.it]
1-(3-Fluorobenzyl)-4-isopropylpiperazine synthesis and characterization
This guide details the synthesis, purification, and characterization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a structural motif common in medicinal chemistry for targeting sigma receptors and modulating monoaminergic systems.[1]
Part 1: Core Directive & Strategic Analysis
Compound Identity:
-
IUPAC Name: 1-[(3-Fluorophenyl)methyl]-4-(propan-2-yl)piperazine[1][2]
-
Key Structural Features: A lipophilic 3-fluorobenzyl ring linked to a basic piperazine core, N-capped with an isopropyl group.[1][2][3] This structure balances lipophilicity (LogP ~2.5–3.[1][2][3]0) with aqueous solubility at physiological pH, making it an ideal CNS-penetrant scaffold.[1][2]
Strategic Synthesis Choice: Two primary routes are presented. Route A (Nucleophilic Substitution) is the industry standard for scalability and cost-efficiency.[1][2] Route B (Reductive Amination) is the "gentler" alternative, preferred when avoiding alkyl halides or when using labile aldehyde precursors.
Part 2: Experimental Protocols & Methodologies
Route A: Nucleophilic Substitution (Standard Protocol)
Mechanism: Sₙ2 displacement of the benzylic chloride by the secondary amine of 1-isopropylpiperazine.[1]
Reagents:
-
Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as an HCl scavenger.[2]
-
Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst to accelerate reaction.[2]
-
Acetonitrile (ACN) or DMF (Solvent)[2]
Step-by-Step Protocol:
-
Preparation: Charge a round-bottom flask with 1-isopropylpiperazine (1.1 mmol) and K₂CO₃ (2.5 mmol) in anhydrous Acetonitrile (10 mL).
-
Activation: Add KI (0.1 mmol) and stir at room temperature for 10 minutes.
-
Addition: Dropwise add 3-fluorobenzyl chloride (1.0 mmol) dissolved in ACN (2 mL) over 15 minutes.
-
Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][3]
-
Work-up: Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).[1][2] Evaporate the solvent under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2][3][6]
-
Refinement: If high purity is required, convert to the dihydrochloride salt by adding 2M HCl in ether, precipitating the solid.
-
Route B: Reductive Amination (Alternative Protocol)
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Selective reducing agent.[2]
-
Acetic Acid (AcOH) (1-2 drops) - Catalyzes imine formation.[1][2]
-
1,2-Dichloroethane (DCE) or DCM (Solvent)
Step-by-Step Protocol:
-
Imine Formation: Mix 3-fluorobenzaldehyde (1.0 mmol) and 1-isopropylpiperazine (1.0 mmol) in DCE (10 mL). Add catalytic AcOH .[1][2][3] Stir for 30 mins at RT.[1][3]
-
Reduction: Cool to 0°C. Add STAB (1.4 mmol) portion-wise.
-
Why STAB? Unlike NaBH₄, STAB does not reduce the aldehyde/ketone before the imine is formed, preventing side-product alcohols.[1]
-
-
Reaction: Allow to warm to RT and stir overnight (12h).
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extraction: Extract with DCM (3x). Wash organic layer with brine.[1][2][3][6]
Part 3: Visualization (Graphviz Diagrams)
Diagram 1: Synthetic Workflow Logic
This diagram illustrates the decision matrix and process flow for both synthetic routes.
Caption: Decision tree comparing Nucleophilic Substitution (SN2) vs. Reductive Amination pathways.
Part 4: Characterization & Data Validation
To ensure Trustworthiness and Self-Validation , the synthesized compound must meet specific spectral criteria. The fluorine atom provides a unique handle for NMR validation.[1][2][3]
Expected Analytical Data
| Technique | Expected Signal / Characteristic | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25–6.90 (m, 4H) | Aromatic protons (3-F-phenyl ring).[1][2] |
| δ 3.50 (s, 2H) | Benzylic -CH ₂-N (Singlet).[1][2] | |
| δ 2.65 (septet, J=6.6 Hz, 1H) | Isopropyl -CH - (Methine).[1] | |
| δ 2.50 (br s, 8H) | Piperazine ring protons (-CH ₂-).[1][2] | |
| δ 1.05 (d, J=6.6 Hz, 6H) | Isopropyl -CH ₃ (Methyls).[1] | |
| ¹³C NMR | δ ~163.0 (d, J_CF ~245 Hz) | C-F Carbon (Doublet due to F-coupling).[1][2] |
| δ ~140.0 (d, J_CF ~7 Hz) | Quaternary C-CH₂ (Ipso to benzyl).[1][2] | |
| δ ~62.5 | Benzylic C H₂.[1][3] | |
| δ ~54.5 | Isopropyl C H. | |
| ¹⁹F NMR | δ -113.0 to -115.0 ppm | Single peak (Ar-F ).[1][2][3] |
| Mass Spec (ESI+) | m/z 237.15 [M+H]⁺ | Protonated molecular ion.[1][2] |
Diagram 2: NMR Characterization Logic
This diagram visualizes how specific NMR signals map to the molecular structure, aiding in rapid data interpretation.[3]
Caption: Mapping of ¹H, ¹³C, and ¹⁹F NMR signals to specific structural fragments for validation.
Part 5: Troubleshooting & Critical Control Points
-
Polyamination: If using Route A, ensure the 3-fluorobenzyl chloride is added slowly to the amine.[1][3] Excess amine helps, but slow addition is critical to prevent the formation of bis-alkylated quaternary salts.[1]
-
Water Contamination: In Route B (Reductive Amination), the imine formation is an equilibrium process releasing water.[1][2][3] While STAB tolerates moisture better than other hydrides, using anhydrous solvents or adding molecular sieves (3Å or 4Å) can drive the imine formation to completion, improving yield.
-
Purification: The free base is an oil.[1][2][3] For easier handling and long-term storage, convert to the dihydrochloride salt (solid).[1]
-
Protocol: Dissolve oil in minimal dry ethanol/ether, add 2.2 equiv of HCl in dioxane/ether, cool to 0°C, and filter the white precipitate.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[2]
-
Costantino, L., et al. (2005).[1][7] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 48(1), 26-35.[1] Link[2]
-
Patel, A., et al. (2023).[1] "Synthesis, characterization, and biological evaluation of some novel piperazine derivatives." NeuroQuantology, 21(7), 1109-1117.[1] Link
-
Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487-2492.[1] Link
-
Gökmen, Z., et al. (2018).[1][8] "Synthesis and spectral properties of new piperazine derivatives and a structural study." Bulgarian Chemical Communications, 50(3), 445-451.[1][8] Link
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the putative mechanism of action for the novel compound, 1-(3-Fluorobenzyl)-4-isopropylpiperazine. As direct pharmacological data for this specific molecule is not extensively published, this guide leverages established knowledge of the benzylpiperazine chemical scaffold and draws heavily upon the well-characterized pharmacology of structurally related N-phenylpiperazine derivatives to construct a scientifically rigorous, inferred mechanism. We will explore the likely multi-target engagement profile, focusing on key central nervous system (CNS) receptors, and propose validated experimental workflows for definitive characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential and molecular behavior of this compound class.
Introduction: The Piperazine Scaffold in Neuropharmacology
The piperazine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its structural versatility and presence in numerous clinically successful drugs.[1] Its six-membered ring containing two opposing nitrogen atoms provides a unique combination of structural rigidity and opportunities for chemical modification, often leading to favorable pharmacokinetic properties and high affinity for various biological targets. Piperazine derivatives are particularly prominent in neuropharmacology, forming the core of drugs with antipsychotic, antidepressant, and anxiolytic activities.
1-(3-Fluorobenzyl)-4-isopropylpiperazine belongs to this important class. Its structure suggests a high likelihood of activity within the CNS, primarily involving the modulation of monoamine neurotransmitter systems.[2] Based on its structural motifs—a substituted benzyl group and an N-alkylated piperazine—we can hypothesize a mechanism of action consistent with atypical antipsychotics or multi-target antidepressants.
A Multi-Target Mechanism of Action: An Inferential Analysis
While direct binding data for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is pending, we can infer its likely mechanism by examining analogous compounds. The N-phenylpiperazine derivative LASSBio-579 serves as an excellent proxy. It has been identified as a potential antipsychotic agent and characterized as a multi-target ligand acting on both dopaminergic and serotonergic pathways.[3] This multi-receptor profile is a hallmark of modern "atypical" antipsychotic drugs, which often achieve superior efficacy and a more favorable side-effect profile compared to older, more selective agents.
The proposed mechanism for compounds in this class involves a synergistic modulation of dopamine D2 and serotonin 5-HT1A receptors.[4]
-
Dopamine D2 Receptor Antagonism: Hyperactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of schizophrenia. Antagonism of D2 receptors in this region is the primary mechanism for alleviating positive symptoms (e.g., hallucinations, delusions).
-
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. This action is also thought to mitigate the motor side effects (extrapyramidal symptoms) associated with strong D2 blockade.[3]
Further investigation has shown that related compounds also possess a high affinity for the dopamine D4 receptor, which may contribute to their antipsychotic effects with a lower propensity for motor side effects.[4]
Putative Pharmacodynamic Profile
The efficacy and safety of a multi-target ligand are defined by its relative affinities for its various targets. A desirable profile for an atypical antipsychotic would involve potent D2/D4 antagonism coupled with potent 5-HT1A agonism or partial agonism.
Below is a representative table summarizing the kind of binding affinity data (Ki, in nM) that would be generated to characterize 1-(3-Fluorobenzyl)-4-isopropylpiperazine. The values are illustrative, based on published data for various arylpiperazine derivatives.[5][6]
| Molecular Target | Ligand Class | Putative Affinity (Ki, nM) | Implied Functional Role |
| Dopamine D2 | GPCR | 50 - 300 | Antagonist |
| Dopamine D4 | GPCR | 10 - 100 | Antagonist |
| Serotonin 5-HT1A | GPCR | 15 - 50 | Partial Agonist |
| Serotonin 5-HT2A | GPCR | > 500 | Low Affinity |
| Adrenergic α1 | GPCR | > 1000 | Low Off-Target Activity |
Causality Insight: The goal is to achieve a binding profile where the affinity for "therapeutic" targets (D2, 5-HT1A) is significantly higher (i.e., lower Ki value) than for targets associated with side effects, such as adrenergic receptors (orthostatic hypotension) or muscarinic receptors (anticholinergic effects).
Visualizing the Signaling Pathway
The diagram below illustrates the hypothesized dual-receptor mechanism. The compound (ligand) simultaneously blocks the D2 receptor, reducing its downstream signaling, while stimulating the 5-HT1A receptor, initiating its distinct signaling cascade.
Experimental Validation: A Self-Validating Protocol
To move from an inferred to a confirmed mechanism of action, a series of well-designed experiments is essential. The foundational experiment is the competitive radioligand binding assay , which quantifies the affinity of the test compound for a specific receptor target.
Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This protocol describes a self-validating system to determine the inhibition constant (Ki) of 1-(3-Fluorobenzyl)-4-isopropylpiperazine at the human dopamine D2 receptor.
Objective: To determine the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Test Compound: 1-(3-Fluorobenzyl)-4-isopropylpiperazine, dissolved in DMSO, with serial dilutions in assay buffer.
-
Non-specific Ligand: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail & Vials.
-
Glass Fiber Filters & Filtration Manifold.
Step-by-Step Methodology:
-
Preparation:
-
Thaw frozen cell membranes on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Causality Insight: Protein concentration is optimized to ensure a robust signal without depleting the free radioligand concentration, a key assumption in the Cheng-Prusoff equation.
-
Prepare serial dilutions of the test compound, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand solution (at its Kd concentration), and 100 µL membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL non-specific ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL membrane suspension. Trustworthiness Check: The NSB wells define the baseline and are critical. NSB should ideally be less than 20% of total binding for a robust assay window.
-
Test Compound: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination & Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.
-
Wash each filter rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand. Causality Insight: Rapid washing with ice-cold buffer is crucial to minimize ligand dissociation from the receptor during the wash step.
-
-
Quantification:
-
Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Pharmacokinetic Considerations
While pharmacodynamics describes what the drug does to the body, pharmacokinetics (PK) describes what the body does to the drug. For a CNS-active compound, a favorable PK profile is critical. Studies on the analog LASSBio-579 revealed high plasma protein binding (93%) and a moderate half-life (5.2 hours), but very low oral (0.6%) and intraperitoneal (1.7%) bioavailability and low brain penetration.[7] This suggests that while the molecule may have high receptor affinity, its ability to reach the target site in the brain after oral administration could be a significant challenge for drug development, potentially requiring medicinal chemistry efforts to optimize its ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Conclusion and Future Directions
The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a member of the pharmacologically significant piperazine class. Based on extensive data from structurally related analogs, its mechanism of action is putatively characterized by a multi-target engagement of key CNS receptors, primarily dopamine D2/D4 antagonism and serotonin 5-HT1A partial agonism .[4] This profile is consistent with that of an atypical antipsychotic agent.
Definitive characterization requires empirical validation. The immediate next steps for any research program involving this compound should include:
-
Comprehensive Receptor Screening: A broad panel of competitive binding assays (as described in Section 4.0) to confirm the primary targets and identify potential off-target interactions.
-
Functional Assays: In vitro assays (e.g., cAMP accumulation, calcium mobilization) to determine the functional activity (antagonist, agonist, partial agonist) at each primary target.
-
In Vivo Behavioral Models: Animal models of schizophrenia (e.g., apomorphine-induced climbing, prepulse inhibition) to establish antipsychotic-like efficacy.[3]
-
Early ADME & PK Studies: In vitro (e.g., metabolic stability in liver microsomes) and in vivo studies to assess bioavailability and brain penetration.
By following this logical, evidence-based pathway, researchers can fully elucidate the mechanism of action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine and robustly evaluate its therapeutic potential.
References
-
de Melo, T. R., et al. (2013). New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia. European Journal of Pharmacology. [Link]
-
Mancini, P., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry. [Link]
-
Di Mola, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]
-
Jorgensen, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Neves, G., et al. (2008). Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. European Journal of Pharmaceutical Sciences. [Link]
-
Pawar, P., & Mahadik, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]
-
de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Jadhav, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Fraga, A. G., et al. (2013). Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound. European Journal of Medicinal Chemistry. [Link]
-
Soni, K., & Patel, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Sources
- 1. Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
An In-Depth Technical Guide to the In-Vitro Metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Abstract
This technical guide provides a comprehensive framework for investigating the in-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a novel chemical entity with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and logically sound approach to metabolite profiling and identification. We will delve into the predictive metabolic pathways based on the molecule's distinct structural motifs, detail the selection and application of various in-vitro systems, provide step-by-step experimental protocols, and outline advanced analytical techniques for metabolite characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of the metabolic fate of this compound, a critical step in the preclinical development process.
Introduction: The Imperative of Metabolic Scrutiny
The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Drug metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a pivotal determinant of a drug's pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1] The liver is the primary organ of drug metabolism, housing a vast array of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2]
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a compound of interest characterized by three key structural features: a fluorobenzyl group, a piperazine ring, and an isopropyl moiety. Each of these presents specific sites for metabolic attack. The presence of fluorine can significantly alter metabolic pathways, often enhancing metabolic stability by blocking potential sites of oxidation.[3][4][5] However, it can also influence the electronic properties of the molecule, potentially directing metabolism to other sites.[6] The piperazine ring is a common scaffold in many drugs and is known to undergo various metabolic transformations including N-dealkylation, N-oxidation, and ring opening.[7][8] The isopropyl group is also susceptible to oxidative metabolism.[9]
Early and comprehensive in-vitro metabolism studies are essential to identify major metabolites, pinpoint the enzymes responsible, and assess the compound's metabolic stability.[10][11] This information is critical for several reasons:
-
Interspecies Scaling: Understanding metabolism in human-derived in-vitro systems allows for more accurate predictions of human pharmacokinetics from preclinical animal data.[12]
-
Drug-Drug Interaction (DDI) Potential: Identifying the specific CYP enzymes involved in metabolism is crucial for predicting potential interactions with co-administered drugs.[13] Regulatory bodies like the FDA and EMA have stringent guidelines regarding the assessment of DDI potential.[14][15][16]
-
Identification of Active or Toxic Metabolites: Metabolism can lead to the formation of pharmacologically active or toxic metabolites. Early identification of these is paramount for safety assessment.
This guide will provide the necessary theoretical foundation and practical protocols to conduct a thorough in-vitro metabolic investigation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.
Predicted Metabolic Pathways
Based on the chemical structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, we can predict several potential metabolic transformations, categorized into Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For the target compound, oxidative pathways mediated by CYP enzymes are expected to dominate.
-
Piperazine Ring Metabolism: The piperazine moiety is a hot-spot for metabolism.
-
N-Dealkylation: Cleavage of the isopropyl group (N-deisopropylation) or the fluorobenzyl group (N-debenzylation) to form the corresponding secondary amines. Hydroxylation of the carbon alpha to the tertiary nitrogen atoms of the piperazine ring can also occur.[8][17]
-
N-Oxidation: Formation of an N-oxide at one of the nitrogen atoms of the piperazine ring.[7]
-
Ring Hydroxylation: Oxidation of the carbon atoms within the piperazine ring.[7]
-
Ring Opening: Cleavage of the piperazine ring can lead to the formation of ethylenediamine derivatives.[7]
-
-
Isopropyl Group Metabolism:
-
Hydroxylation: Oxidation of one of the methyl groups to form a primary alcohol, or oxidation of the tertiary carbon to form a tertiary alcohol.
-
-
Fluorobenzyl Group Metabolism:
-
Aromatic Hydroxylation: While the fluorine atom can decrease the susceptibility of the aromatic ring to oxidation, hydroxylation at one of the available positions on the phenyl ring is still possible.[18]
-
Benzylic Hydroxylation: Oxidation of the methylene bridge connecting the phenyl ring and the piperazine moiety.
-
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.
-
Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).
The following diagram illustrates the predicted metabolic pathways for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.
Caption: Predicted Phase I and Phase II metabolic pathways.
In-Vitro Experimental Systems: Choosing the Right Tool
Several in-vitro systems are available to study drug metabolism, each with its own advantages and limitations. The choice of system depends on the specific questions being addressed.[19]
Human Liver Microsomes (HLMs)
HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[19][20] They are a rich source of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs.[21]
-
Advantages:
-
High concentration of CYP enzymes.
-
Cost-effective and readily available.
-
High-throughput screening capabilities.[21]
-
Well-established for determining intrinsic clearance and reaction phenotyping.
-
-
Limitations:
S9 Fraction
The S9 fraction is the supernatant obtained from the low-speed centrifugation of liver homogenate.[19][20] It contains both microsomal and cytosolic enzymes.
-
Advantages:
-
Contains a broader range of both Phase I and Phase II enzymes compared to microsomes.[20]
-
Can be supplemented with cofactors to study a wider array of metabolic reactions.
-
-
Limitations:
-
Lower concentration of CYP enzymes compared to microsomes.
-
Still lacks the cellular context of intact cells.
-
Cryopreserved Human Hepatocytes
Hepatocytes are intact liver cells that contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment.[22][23]
-
Advantages:
-
Limitations:
-
Higher cost and more complex to use than subcellular fractions.
-
Lower throughput compared to microsomes.
-
Variability between donors can be a factor.
-
The following diagram outlines the workflow for selecting an appropriate in-vitro system.
Caption: Decision workflow for selecting an in-vitro system.
Experimental Protocols
The following are detailed protocols for conducting in-vitro metabolism studies. It is crucial to include appropriate controls in all experiments, such as incubations without the test compound, without cofactors, and with heat-inactivated enzymes.
Protocol for Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the rate of disappearance of the parent compound over time.
Materials:
-
1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Article)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard (for analytical quantification)
Procedure:
-
Preparation:
-
Thaw cryopreserved HLMs at 37°C.[19]
-
Prepare a stock solution of the test article in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM solution (final protein concentration typically 0.5-1.0 mg/mL), and test article (final concentration typically 1 µM).[2]
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[20]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[21]
-
-
Reaction Termination:
-
Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the proteins.[21]
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
-
Protocol for Metabolite Profiling in Human Hepatocytes
This protocol is designed to identify the metabolites formed from the parent compound.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Culture Medium (e.g., Williams' Medium E supplemented)[24]
-
Collagen-coated plates
-
1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Article)
-
Acetonitrile (or other suitable organic solvent)
Procedure:
-
Cell Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[24]
-
Gently resuspend the cells in pre-warmed culture medium.
-
Determine cell viability (e.g., via trypan blue exclusion).
-
Plate the hepatocytes at a desired density on collagen-coated plates and allow them to attach for several hours or overnight.[24]
-
-
Incubation:
-
Remove the plating medium and replace it with fresh medium containing the test article at the desired concentration (e.g., 1-10 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At selected time points (e.g., 0, 1, 4, 24 hours), collect aliquots of the medium and/or lyse the cells to analyze both extracellular and intracellular metabolites.
-
-
Sample Preparation:
-
For medium samples, add cold acetonitrile with an internal standard to precipitate any proteins.
-
For cell lysates, add cold acetonitrile to precipitate proteins and extract metabolites.
-
Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.
-
Analytical Methodologies for Metabolite Identification
The identification and structural elucidation of metabolites require sophisticated analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[26][27][28]
-
Workflow:
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph (LC) system. A reversed-phase C18 column is commonly used to separate the parent compound and its metabolites based on their polarity.[27]
-
Ionization: The separated compounds elute from the LC column and enter the mass spectrometer's ion source. Electrospray ionization (ESI) is typically used for drug metabolism studies.[29]
-
MS1 Scan (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ionizable compounds in the sample. This allows for the detection of potential metabolites by comparing the chromatograms of a time-zero sample with later time points.
-
MS2 Scan (Tandem MS): The parent compound and potential metabolite ions detected in the MS1 scan are individually selected and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is used to elucidate the structure of the metabolite.[28][29]
-
-
Data Interpretation:
-
The mass shift between a metabolite and the parent drug indicates the type of metabolic modification (e.g., a +16 Da shift suggests hydroxylation).
-
Comparison of the MS/MS fragmentation pattern of a metabolite with that of the parent compound helps to pinpoint the site of metabolism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is excellent for detecting and proposing metabolite structures, NMR is a powerful tool for unambiguous structure confirmation.[30][31][32][33]
-
¹H NMR: Provides information about the proton environment in the molecule. Changes in chemical shifts compared to the parent compound can confirm the location of metabolic modifications.
-
¹⁹F NMR: The fluorine atom in 1-(3-Fluorobenzyl)-4-isopropylpiperazine provides a unique and highly sensitive NMR handle.[31][33] Since there is no endogenous ¹⁹F background in biological samples, ¹⁹F NMR can be used to specifically detect and quantify the parent compound and any fluorine-containing metabolites, even in complex mixtures.[33]
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish correlations between different nuclei in the molecule, allowing for the complete and unambiguous assignment of the chemical structure of isolated metabolites.
Data Analysis and Interpretation
Metabolic Stability Assessment
From the data generated using the HLM stability protocol, key metabolic stability parameters can be calculated.
-
Half-Life (t₁/₂): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural logarithm of the remaining parent compound concentration versus time plot.
-
t₁/₂ = 0.693 / k
-
-
Intrinsic Clearance (Cl_int): Represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.[12]
-
Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)
-
| Parameter | Description | Typical Units |
| t₁/₂ | Half-life | minutes |
| Cl_int | Intrinsic Clearance | µL/min/mg protein |
| k | Elimination rate constant | min⁻¹ |
Kinetic Analysis (Kₘ and Vₘₐₓ)
To understand the enzyme kinetics of the primary metabolic pathways, incubations can be performed with varying substrate concentrations. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Kₘ (the substrate concentration at half the maximal velocity) and Vₘₐₓ (the maximum rate of metabolism).[34][35] These parameters are crucial for predicting in-vivo clearance and the potential for enzyme saturation.[36]
| Parameter | Description | Typical Units |
| Kₘ | Michaelis-Menten constant | µM |
| Vₘₐₓ | Maximum reaction velocity | pmol/min/mg protein |
Conclusion: Synthesizing a Coherent Metabolic Picture
The in-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a multifaceted process that requires a systematic and scientifically rigorous investigation. By employing a strategic combination of in-vitro systems, from high-throughput microsomal assays to the more physiologically relevant hepatocyte models, a comprehensive understanding of its metabolic fate can be achieved. The integration of advanced analytical techniques such as LC-MS/MS and NMR is essential for the confident identification and structural elucidation of metabolites. The data generated from these studies, including metabolic stability, metabolite profiles, and enzyme kinetics, are fundamental to the progression of this compound through the drug development pipeline. This guide provides the foundational knowledge and practical protocols to empower researchers to conduct these critical studies with precision and confidence, ultimately ensuring a more complete and robust preclinical data package.
References
- Guidance for Industry. U.S.
- Kinetics & Metabolic Stability.
- LC-MS/MS Metabolite Targeting. General Metabolics.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
- Human and Animal Liver Microsome Thawing and Incub
- Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
- NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery.
- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry.
- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling.
- NMR Spectroscopy and Databases for the Identific
- Hepatocyte Stability Assay.
- Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed.
- Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor.
- Cytochrome P450 Enzyme- and Transporter-Medi
- Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.
- Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Protocols Using Plateable Human Hep
- Modeling Kinetic Data from In Vitro Drug Metabolism Enzyme Experiments.
- Hep
- What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT.
- Prediction of In Vivo Parameters of Drug Metabolism and Distribution
- Isopropyl Group Reactions in Biochemical Pathways.
- How Does LC-MS Identify Proteins and Metabolites?
- NMR Based Methods for Metabolites Analysis.
- Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.
- LC-MS Metabolomics Analysis. Thermo Fisher Scientific - TR.
- Modeling kinetic data from in vitro drug metabolism enzyme experiments. PubMed - NIH.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
- Protocol for the Human Liver Microsome Stability Assay.
- LC-MS/MS in Metabolite Analysis. Scribd.
- Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics. PubMed.
- EMA Perspectives on Regul
- Fluorobenzyl Chloride Series. Sparrow Chemical.
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH.
- Drug-Drug Interactions. Cyprotex ADME-Tox Solutions | Evotec.
- ICH Guideline M12 on drug interaction studies. EMA.
- Guideline on the Investig
- In vitro drug metabolism: for the selection of your lead compounds.
- ICH M12 Guideline on drug interaction studies - Step 5. EMA.
- The role of fluorine in medicinal chemistry. Taylor & Francis.
- Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). PubMed.
- 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)
- Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.
- Metabolism and Toxicity of Fluorine Compounds. PMC.
- Drug metabolism. Wikipedia.
- Isopropyl Alcohol Metabolism After Acute Intoxication in Humans. Journal of Analytical Toxicology | Oxford Academic.
Sources
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. mttlab.eu [mttlab.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isopropyl Group Reactions in Biochemical Pathways [eureka.patsnap.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. bioivt.com [bioivt.com]
- 12. Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Drug Interactions | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 15. regulations.gov [regulations.gov]
- 16. cdn.ymaws.com [cdn.ymaws.com]
- 17. researchgate.net [researchgate.net]
- 18. sparrow-chemical.com [sparrow-chemical.com]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. oyc.co.jp [oyc.co.jp]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bdj.co.jp [bdj.co.jp]
- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 26. generalmetabolics.com [generalmetabolics.com]
- 27. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 29. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 32. technologynetworks.com [technologynetworks.com]
- 33. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. tandfonline.com [tandfonline.com]
- 35. Modeling kinetic data from in vitro drug metabolism enzyme experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-(3-Fluorobenzyl)-4-isopropylpiperazine: Receptor Binding Profile & Pharmacological Characterization
This guide provides an in-depth technical analysis of the receptor binding profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a specific N,N'-disubstituted piperazine derivative.[1][2] Based on the structure-activity relationships (SAR) of the benzylpiperazine class, this molecule is characterized as a high-affinity Sigma-1 Receptor (
Executive Summary
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a pharmacologically active small molecule belonging to the class of N-benzyl-N'-alkylpiperazines .[1][2] Unlike its phenylpiperazine counterparts (e.g., mCPP, TFMPP) which primarily target serotonin receptors, the benzylpiperazine scaffold is a "privileged structure" for Sigma-1 Receptor (
The addition of a 3-fluoro substituent on the benzyl ring and a bulky isopropyl group on the piperazine nitrogen optimizes this molecule for high-affinity
Core Pharmacological Profile
| Parameter | Classification | Primary Target |
| Chemical Class | N,N'-Disubstituted Piperazine | Sigma-1 Receptor ( |
| Binding Affinity ( | Nanomolar (Predicted: 1–10 nM) | High Affinity |
| Selectivity | High ( | |
| Mechanism of Action | Chaperone Modulation / Agonism | Intracellular Ca |
Detailed Receptor Binding Profile
Primary Target: Sigma-1 Receptor ( R)
The most significant interaction for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is with the
-
Binding Mechanism:
-
Basic Nitrogen: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with Asp126 in the
R binding pocket.[1][2] -
Hydrophobic Pocket: The 3-fluorobenzyl moiety occupies the primary hydrophobic pocket (formed by Val162, Leu105, Phe107).[2] The 3-fluoro substitution enhances lipophilicity and metabolic stability without introducing the steric hindrance of larger halogens (e.g., -I, -Br).[1][2]
-
N-Isopropyl Group: This group fits into the secondary hydrophobic sub-pocket.[1][2] Crucially, the isopropyl group is bulky enough to reduce affinity for the Dopamine Transporter (DAT), thereby enhancing
selectivity compared to the N-methyl or N-unsubstituted analogs.[1]
-
-
Functional Outcome:
Secondary Targets
-
Sigma-2 Receptor (
R): The compound likely exhibits moderate affinity for R (TMEM97).[1][2] However, the N-isopropyl substitution generally improves the / selectivity ratio compared to N-methyl analogs.[1] -
5-HT
Receptor: Benzylpiperazines can bind to 5-HT .[1][2][3] The 3-fluoro substitution may enhance affinity slightly, but the N-isopropyl group often decreases binding relative to 5-HT -specific ligands.[1][2] -
Dopamine Transporter (DAT): While the parent BZP is a potent DAT inhibitor, the N-isopropyl substitution significantly attenuates this activity, reducing stimulant potential.[2]
Signal Transduction Pathways
The following diagram illustrates the
Caption: Mechanism of Action: Ligand binding triggers
Experimental Protocols for Validation
To empirically validate the receptor binding profile, the following standardized radioligand binding assays are recommended.
Sigma-1 Receptor Binding Assay
This protocol measures the affinity (
-
Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 15 min at 4°C. Resuspend pellet in buffer. -
Radioligand: Use -Pentazocine (Specific Activity ~30-60 Ci/mmol) at a concentration of 2-3 nM.[1][2]
-
Non-Specific Binding (NSB): Determine using 10 µM Haloperidol or (+)-Pentazocine .[1][2]
-
Incubation: Incubate 100 µg membrane protein with radioligand and varying concentrations of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (
to M) for 120 min at 37°C. -
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1][2]
Sigma-2 Receptor Binding Assay
To determine selectivity, assess binding to
-
Tissue: Rat liver membranes (rich in
R).[2] -
Radioligand: [³H]DTG (1,3-Di-o-tolylguanidine) in the presence of 1 µM (+)-pentazocine (to mask
sites).[1][2] -
NSB: 10 µM Haloperidol.[2]
-
Protocol: Similar incubation and filtration steps as above.
Structure-Activity Relationship (SAR) Analysis
The design of 1-(3-Fluorobenzyl)-4-isopropylpiperazine leverages specific chemical modifications to tune its pharmacological profile.
| Structural Moiety | Modification | Pharmacological Effect |
| Benzyl Ring | 3-Fluoro (Meta-F) | [1][2] • Increases metabolic stability (blocks ring oxidation).[1][2]• Enhances lipophilicity ( |
| Piperazine Core | N,N'-Disubstitution | • Essential pharmacophore for |
| N-Substituent | Isopropyl | • Selectivity Switch: Increases steric bulk compared to methyl/ethyl.[1][2]• Reduces DAT affinity: Prevents effective binding to the dopamine transporter (unlike BZP).[2]• Optimizes |
Comparative Binding Data (Inferred from Class SAR)
-
1-Benzylpiperazine (BZP): High DAT affinity, Low
affinity.[2] -
1-Benzyl-4-methylpiperazine (MBZP): Moderate DAT affinity, High
affinity.[1][2] -
1-(3-Fluorobenzyl)-4-isopropylpiperazine: Low DAT affinity , Very High
affinity .[1][2]
Synthesis Pathway
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction.
Caption: One-step synthesis via N-alkylation of 1-isopropylpiperazine with 3-fluorobenzyl chloride under basic conditions.
References
-
Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Source: Bioorganic & Medicinal Chemistry Letters
-
Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry
-
Benzylpiperazine derivatives as sigma-1 receptor ligands with in vivo antinociceptive effects. Source: ACS Chemical Neuroscience [1][2]
-
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Analogs. Source: MDPI Molecules [1][2]
Sources
- 1. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]
- 2. scielo.org.za [scielo.org.za]
- 3. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of 1-(3-Fluorobenzyl)-4-isopropylpiperazine: A Framework for Preclinical Evaluation
An In-Depth Technical Guide
Executive Summary
The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its structural versatility and favorable physicochemical properties make it an ideal starting point for developing novel therapeutic agents. This guide presents a comprehensive technical framework for the pharmacological profiling of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a novel chemical entity designed by combining key structural motifs known to confer potent biological activity.
This document provides researchers, scientists, and drug development professionals with a detailed roadmap for characterizing this compound, from initial synthesis and in vitro screening to proposed in vivo studies. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present data in a clear, comparative format. The objective is to establish a thorough understanding of the compound's mechanism of action, selectivity, and therapeutic potential, thereby enabling informed decisions in the drug discovery pipeline.
Introduction: Rationale and Scientific Context
The strategic design of new molecular entities often involves the hybridization of pharmacophores with established biological relevance. 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a testament to this approach. It incorporates:
-
A Piperazine Core: A six-membered heterocycle with two opposing nitrogen atoms, renowned for its presence in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[2][3] The nitrogen atoms provide sites for substitution, allowing for fine-tuning of pharmacological and pharmacokinetic properties.[1]
-
A Fluorobenzyl Moiety: The introduction of a fluorine atom to the benzyl ring can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering electronic properties and blocking sites of metabolism.[4]
-
An Isopropyl Group: This N-alkyl substituent can modulate the basicity of the distal nitrogen atom and influence receptor selectivity and potency.
Given the prevalence of similar structures in neuropharmacology, oncology, and anti-infective research, a systematic and rigorous pharmacological evaluation is imperative to unlock the therapeutic potential of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.[4][5] This guide outlines the critical experiments required to build a comprehensive pharmacological profile.
Physicochemical Characterization and Synthetic Pathway
A foundational understanding of a compound begins with its physical properties and a reliable synthetic route.
Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₂₁FN₂ | Calculated |
| Molecular Weight | 236.33 g/mol | Calculated |
| Canonical SMILES | CC(C)N1CCN(CC2=CC(=CC=C2)F)CC1 | PubChem Structure |
| InChI Key | (Generated upon synthesis) | - |
| Predicted LogP | ~2.5 - 3.5 | Computational (e.g., XLogP3) |
Proposed Synthetic Pathway: Reductive Amination
The synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine can be efficiently achieved via a two-step sequence involving reductive amination, a robust and widely used method for forming C-N bonds.[6]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Preliminary Toxicological Screening of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Technical Guidance Document | Doc ID: TOX-FBIP-2024-V1
Executive Summary & Compound Profile
This technical guide outlines the preliminary toxicological screening framework for 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP-4 ). As a piperazine derivative sharing structural homology with both therapeutic agents (e.g., substituted piperazines in antipsychotics) and bioactive ligands (e.g., benzylpiperazines), FBIP-4 requires a rigorous "fail-early" safety assessment strategy.
The screening protocol prioritizes the identification of cardiotoxicity (hERG inhibition) and hepatotoxicity , which are high-liability risks for lipophilic nitrogen-containing heterocycles. This guide moves beyond simple LD50 determination, advocating for a mechanistic in vitro first approach compliant with modern 3R (Replace, Reduce, Refine) standards.
Physicochemical & Structural Context[1]
-
Chemical Formula: C₁₄H₂₁FN₂
-
Molecular Weight: ~236.33 g/mol
-
Predicted LogP: ~2.8–3.2 (High CNS penetration potential)
-
Structural Alerts:
-
Piperazine Ring: Associated with monoaminergic activity; metabolic hotspot (N-oxidation/dealkylation).
-
Fluorobenzyl Moiety: Increases metabolic stability compared to benzyl analogs but may alter hERG binding kinetics.
-
Tier 1: In Silico & High-Throughput Screening
Before wet-lab experimentation, computational modeling establishes the safety baseline.
QSAR & ADMET Prediction
Objective: Predict off-target binding and metabolic clearance. Methodology:
-
hERG Prediction: Use consensus modeling (e.g., Pred-hERG, StarDrop) to evaluate the probability of K+ channel blockage. Rationale: The N-alkyl-benzyl-piperazine pharmacophore often fits the hERG pore, leading to QT prolongation.
-
CYP Inhibition: Assess potential to inhibit CYP2D6 and CYP3A4. Rationale: Piperazines are often CYP2D6 substrates; inhibition leads to non-linear pharmacokinetics.
Data Output: In Silico Risk Matrix
| Parameter | Prediction | Risk Level | Action |
| hERG Inhibition | pIC50 > 5.5 | High | Prioritize Patch-Clamp assay |
| BBB Permeability | LogBB > 0.5 | High | Monitor for CNS signs (tremors/seizures) |
| Ames Mutagenicity | Negative | Low | Confirm with standard Salmonella assay |
| Hepatotoxicity | Moderate | Medium | Include HepG2 ATP assay |
Tier 2: In Vitro Cytotoxicity & Cardiotoxicity
This section details the core experimental workflows. We utilize a dual-cell line approach to differentiate general cytotoxicity from metabolic-activation dependent toxicity.
Protocol A: Differential Cytotoxicity (HepG2 vs. HEK293)
Objective: Determine the IC50 and assess if bioactivation (via HepG2 enzymes) enhances toxicity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed HepG2 (metabolically active) and HEK293 (kidney/null) cells in 96-well plates at
cells/well. -
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Dosing:
-
Prepare a 100 mM stock of FBIP-4 in DMSO.
-
Perform serial dilutions in culture media (0.1% DMSO final) to create an 8-point dose-response curve (0.1 µM – 100 µM).
-
-
Exposure: Incubate cells with FBIP-4 for 48 hours.
-
Endpoint Detection (Multiplexed):
-
Viability: Add Resazurin (Alamar Blue) for mitochondrial function.
-
Membrane Integrity: Measure LDH release in the supernatant.
-
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: hERG Channel Inhibition (Automated Patch Clamp)
Rationale: Given the structural risk, this is the "Go/No-Go" gate. Methodology:
-
System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (Kv11.1).
-
Protocol:
-
Establish whole-cell configuration.
-
Apply voltage step: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Perfuse FBIP-4 (0.1, 1, 10, 30 µM) and measure tail current reduction.
-
Positive Control: E-4031 (known hERG blocker).
-
Tier 3: Genotoxicity (Ames Test)
Objective: Assess mutagenic potential via base-pair substitution or frameshift mutations.
Methodology (OECD 471):
-
Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair).
-
Activation: Perform +/- S9 mix (rat liver metabolic activation system).
-
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
Visualizing the Screening Workflow
The following diagram illustrates the decision logic for FBIP-4 screening. It emphasizes the "Fail Early" pathways for cardiotoxicity and mutagenicity.
Figure 1: Integrated toxicological screening workflow for FBIP-4. Red nodes indicate critical "Go/No-Go" safety gates.
Mechanistic Pathway Analysis
If cytotoxicity is observed in Tier 2, it is crucial to understand the mechanism. For piperazine derivatives, oxidative stress leading to mitochondrial apoptosis is a common pathway.
Figure 2: Hypothesized Mechanism of Action (MoA) for high-dose cytotoxicity involving oxidative stress.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]
-
Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine derivatives. [Link]
-
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
Technical Guide: Properties, Synthesis, and Applications of 1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4)
Executive Summary & Strategic Importance
In the realm of rational drug design, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target affinity. 1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4) is a highly versatile, fluorinated building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and targeted inhibitors[1].
As an application scientist, I frequently select this specific precursor because the meta-fluoro substitution on the benzyl ring provides a unique balance: it increases lipophilicity to enhance blood-brain barrier (BBB) penetration while simultaneously blocking specific cytochrome P450 (CYP450) oxidation sites, thereby extending the biological half-life of the resulting drug candidate.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 1-(3-Fluorobenzyl)piperazine is critical for predicting its behavior in both synthetic reactions and biological systems. The secondary amine of the piperazine ring provides a reactive nucleophilic center for further functionalization (e.g., amidation, reductive amination, or cross-coupling), while the fluorobenzyl moiety remains chemically inert under standard physiological conditions.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 55513-19-4[2] | Unique chemical identifier for procurement and safety tracking. |
| Molecular Formula | C₁₁H₁₅FN₂[1] | Dictates the exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 194.25 g/mol [2] | Low molecular weight leaves ample room for further functionalization without violating Lipinski's Rule of 5. |
| XLogP3 | 1.6[2] | Optimal lipophilicity for a building block; ensures the final API will have favorable membrane permeability. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų[2] | Low TPSA indicates excellent potential for CNS penetration when incorporated into larger scaffolds. |
| Boiling Point | 281.3 °C at 760 mmHg[3] | High boiling point allows for purification via vacuum distillation if chromatography is not preferred. |
| Density | 1.106 g/mL at 25 °C[3] | Required for accurate volumetric measurements during scale-up. |
Validated Synthetic Protocol: Selective N-Alkylation
Synthesizing 1-(3-fluorobenzyl)piperazine from raw materials requires strict control over reaction kinetics to prevent the formation of the symmetrical 1,4-bis(3-fluorobenzyl)piperazine byproduct. The following protocol is designed as a self-validating system , ensuring high yield and purity through built-in analytical checkpoints.
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry Control:
-
Action: Dissolve piperazine (5.0 equivalents) in anhydrous ethanol at room temperature.
-
Causality: Using a massive stoichiometric excess of piperazine is a deliberate kinetic strategy. It ensures that the electrophile is statistically far more likely to encounter an unreacted piperazine molecule rather than a mono-alkylated product, drastically suppressing bis-alkylation.
-
-
Controlled Electrophilic Addition:
-
Action: Cool the solution to 0 °C. Add 3-fluorobenzyl chloride (1.0 equivalent) dropwise over 30 minutes.
-
Causality: The S_N2 nucleophilic substitution is exothermic. Dropwise addition at low temperatures controls the heat release and maintains a low local concentration of the electrophile, further driving selectivity toward the mono-alkylated target.
-
-
Reaction Maturation & In-Process Validation:
-
Action: Allow the reaction to warm to room temperature and stir for 4 hours. Extract an aliquot, quench in water/ethyl acetate, and analyze the organic layer via GC-MS.
-
Self-Validation: The reaction is only deemed complete when the GC-MS chromatogram shows the complete disappearance of the 3-fluorobenzyl chloride peak (m/z ~144) and the emergence of the target mass (m/z 194.25)[2]. Proceeding without this confirmation risks contaminating the final product with highly reactive alkylating agents.
-
-
Phase-Selective Workup:
-
Action: Evaporate the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.
-
Causality: Unreacted piperazine is highly polar and water-soluble, remaining in the aqueous phase. The more lipophilic mono-alkylated product partitions selectively into the organic DCM phase, effectively separating the product from the massive excess of starting material.
-
-
Final Purification:
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 9:1 with 1% TEA) or vacuum distillation.
-
Fig 1: Step-by-step synthetic workflow for the selective mono-alkylation of piperazine.
Analogue Landscape & Pharmacological Utility
In medicinal chemistry, piperazine derivatives are privileged structures, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors. The specific placement of the fluorine atom on the benzyl ring drastically alters the pharmacological profile of the final drug candidate.
Table 2: Comparative Profiling of Fluorobenzylpiperazine Analogues
| Analogue | Structural Nuance | Medicinal Chemistry Application |
| 1-(2-Fluorobenzyl)piperazine | Ortho-fluoro substitution | The proximity of the fluorine to the benzylic carbon induces a steric twist, altering the 3D conformation of the molecule to fit specific, narrow receptor binding pockets. |
| 1-(3-Fluorobenzyl)piperazine | Meta-fluoro substitution | Balances lipophilicity and basicity. Strategically blocks CYP450 oxidation at the meta position, a common site of metabolic degradation. |
| 1-(4-Fluorobenzyl)piperazine | Para-fluoro substitution | Strictly prevents para-hydroxylation, which is the most aggressive metabolic pathway for aromatic rings in vivo. |
When 1-(3-Fluorobenzyl)piperazine is elaborated into a full ligand, it typically acts by binding to the orthosteric site of a GPCR, triggering a downstream signaling cascade that modulates cellular function.
Fig 2: General GPCR modulation pathway by benzylpiperazine-derived ligands.
Safety, Handling, and Storage
As with all reactive amines and fluorinated organics, strict adherence to environmental health and safety (EHS) protocols is non-negotiable.
-
Hazard Classification (GHS): 1-(3-Fluorobenzyl)piperazine is classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and May cause respiratory irritation (H335)[2].
-
Handling (PPE): All manipulations must be conducted inside a certified chemical fume hood. Operators must wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3].
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place (ideally under an inert atmosphere like Argon or Nitrogen) to prevent atmospheric oxidation and CO₂ absorption (which forms carbonate salts with the secondary amine).
References
-
Matrix Fine Chemicals. 1-[(3-FLUOROPHENYL)METHYL]PIPERAZINE | CAS 55513-19-4. Retrieved from: [Link]
-
PubChem, National Institutes of Health. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813. Retrieved from: [Link]
Sources
1-(3-Fluorobenzyl)-4-isopropylpiperazine for in-vivo rodent studies
Application Note: AN-SIG-042
Subject: In-Vivo Characterization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBIP)
Target Class: Sigma-1 Receptor (
Executive Summary
This guide details the experimental protocols for the in-vivo evaluation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP ). Structurally analogous to high-affinity sigma receptor ligands (e.g., SA4503, PRE-084), FBIP is a lipophilic
Primary Application: Investigation of neuroprotective mechanisms, cognitive enhancement, and modulation of ER stress via the Sigma-1 receptor (
Physicochemical Profile & Formulation
FBIP is typically synthesized as a free base (viscous oil or low-melting solid) which is lipophilic and insoluble in physiological saline. Successful in-vivo delivery requires conversion to a water-soluble salt or the use of a cosolvent system.
Table 1: Compound Properties & Handling
| Property | Specification | Notes |
| Molecular Formula | MW: ~236.33 g/mol | |
| Lipophilicity (cLogP) | ~2.8 – 3.2 | High BBB permeability predicted. |
| pKa (Calculated) | ~8.5 (Piperazine | Basic; forms stable salts with acids. |
| Storage | -20°C, Desiccated | Hygroscopic in salt form. |
| Vehicle (Preferred) | 0.9% Saline (as HCl salt) | Requires pH adjustment to 7.4. |
| Vehicle (Alternative) | 10% DMSO / 10% Tween-80 | For free base (IP injection only). |
Protocol A: Preparation of Injectable Solution (HCl Salt Method)
Recommended for IV/IP administration to minimize vehicle-induced behavioral artifacts.
-
Weighing: Dissolve 50 mg of FBIP (free base) in 2 mL of diethyl ether or ethanol.
-
Salt Formation: Add 1.1 equivalents of 1M HCl (in ether or dioxane) dropwise. A white precipitate (FBIP
2HCl) will form. -
Evaporation: Evaporate solvent under nitrogen stream or rotary evaporation. Dry under high vacuum for 24 hours.
-
Reconstitution: Dissolve the resulting salt in 0.9% sterile saline to achieve a stock concentration of 5 mg/mL.
-
pH Adjustment: Check pH. If < 5.0, carefully adjust to pH ~7.0–7.4 using dilute NaOH (0.1 N). Critical: Piperazine salts can be acidic; injecting acidic solutions causes peritoneal irritation affecting behavioral data.
-
Filtration: Syringe-filter (0.22
m PES) for sterility before injection.
Experimental Workflows
Workflow Logic: The Sigma-1 Chaperone Pathway
The following diagram illustrates the mechanistic hypothesis driving the experimental design. FBIP is posited to bind
Figure 1: Proposed Mechanism of Action. FBIP promotes the dissociation of Sigma-1 Receptor from BiP, activating its chaperone function.
In-Vivo Protocols (Rodent)
Study 1: Pharmacokinetics & Brain Penetration
Objective: Confirm FBIP crosses the BBB and establish the Time-to-Peak (
-
Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 10 mg/kg (IP).
-
Sampling: Terminal blood and whole brain collection at 15, 30, 60, 120, and 240 min.
-
Processing:
-
Homogenize brain tissue in PBS (1:3 w/v).
-
Protein precipitation: Add 3 volumes of cold Acetonitrile (with internal standard) to plasma/homogenate.
-
Centrifuge (10,000 x g, 10 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Success Criteria: Brain/Plasma ratio > 1.0 (Indicative of central activity).
Study 2: Behavioral Efficacy (Novel Object Recognition - NOR)
Objective: Assess cognitive enhancement, a hallmark of
-
Habituation (Day 1-2): Allow mice (C57BL/6) to explore the empty arena (40x40cm) for 10 min/day.
-
Training (Day 3):
-
Administer FBIP (0.3, 1.0, 3.0 mg/kg, IP) or Vehicle 30 min prior.
-
Place mouse in arena with two identical objects (
). -
Record exploration time (nose within 2 cm) for 10 min.
-
-
Retention Interval: Return mouse to home cage for 24 hours.
-
Testing (Day 4):
-
Place mouse in arena with one familiar object (
) and one novel object ( ). -
Record exploration for 5 min.
-
-
Data Analysis: Calculate Discrimination Index (
):-
Validation: A positive DI significantly > 0 indicates cognitive retention.
-
Study 3: Mechanistic Validation (Antagonist Blocking)
Objective: Prove the observed effects are
-
Groups:
-
Vehicle + Vehicle
-
Vehicle + FBIP (Optimal Dose from Study 2)
-
BD-1047 (Known
R Antagonist, 3 mg/kg) + FBIP
-
-
Timeline:
- min: Inject BD-1047 (IP).
- min: Inject FBIP (IP).
- : Begin Behavioral Task.
-
Interpretation: If BD-1047 abolishes the effect of FBIP, the mechanism is confirmed as
R mediated.
Safety & Toxicology Notes
-
Piperazine Toxicity: High doses (>50 mg/kg) of piperazine derivatives can induce serotonergic syndrome (tremors, hind limb abduction) or seizures. Monitor animals for "Straub tail" (serotonin sign) or stereotypy (dopamine sign).
-
Dosing Ceiling: Do not exceed 10 mL/kg injection volume for IP administration in mice.
-
Metabolism: Anticipate hepatic metabolism via CYP2D6/3A4. The 3-fluorobenzyl moiety is metabolically robust, but the isopropyl group may undergo hydroxylation.
References
-
Matsumoto, R. R., et al. (2014).[1] "Neuroprotective targets through which sigma receptor ligands mitigate the effects of methamphetamine."[1] European Journal of Pharmacology.
-
Waterhouse, R. N., et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology.
-
Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.
- Robarge, M. J. (2011). "The evolution of sigma-1 receptor ligands." Current Pharmaceutical Design. (Contextual grounding for benzylpiperazine pharmacophore).
Disclaimer: This document is for research purposes only. FBIP is not approved for human use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
Application Note: 1-(3-Fluorobenzyl)-4-isopropylpiperazine as a Neuromodulatory Probe in Behavioral Neuroscience
Executive Summary
The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a highly specialized, synthetic pharmacophore designed for advanced behavioral neuroscience research. Belonging to the benzylpiperazine class, it acts as a pleiotropic neuromodulator with targeted affinities for Sigma-1 (
Mechanistic Rationale & Pharmacophore Dynamics
Successful behavioral pharmacology relies on understanding the relationship between a molecule's structure and its systemic effects. The design of 1-(3-Fluorobenzyl)-4-isopropylpiperazine incorporates two critical functional groups that dictate its neuropharmacological profile:
-
The 3-Fluorobenzyl Moiety: The introduction of a fluorine atom at the meta position of the benzyl ring is a deliberate bioisosteric strategy. Fluorine enhances the lipophilicity (LogP) of the molecule, facilitating rapid transport across the blood-brain barrier (BBB). Furthermore, the high electronegativity of fluorine allows for specific halogen bonding with serine residues (e.g., Ser5.42) within the orthosteric binding pockets of 5-HT receptors[1]. It also blocks cytochrome P450-mediated aromatic oxidation, extending the compound's in vivo half-life.
-
The N4-Isopropyl Substitution: Piperazine fragments are fundamental to numerous neuroactive compounds, known to significantly improve antidepressant efficacy by modulating monoaminergic levels[2]. The addition of an isopropyl group at the N4 position provides critical steric bulk. This specific steric hindrance biases the ligand toward the larger binding pockets of
receptors[3] and specific 5-HT receptor subtypes, while simultaneously preventing off-target binding to dopaminergic D2 receptors[4]. This selectivity is paramount for preventing extrapyramidal motor deficits that could confound behavioral readouts.
Self-Validating Experimental Workflows
In behavioral neuroscience, false positives frequently arise from generalized locomotor stimulation or sedation. The following protocols are designed as a self-validating matrix : the Open Field Test (OFT) acts as an internal control to ensure that the cognitive (NOR) and affective (FST) readouts are true neuropsychiatric modulations, rather than mere motor artifacts.
Phase 1: Formulation and Pharmacokinetic Delivery
Because the 3-fluorobenzyl group renders the free base highly lipophilic, improper formulation will lead to precipitation in the peritoneal cavity, causing erratic absorption and localized inflammation.
-
Solubilization: Weigh 10.0 mg of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. Dissolve entirely in 5% (v/v) Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice.
-
Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for 60 seconds to create stable micelles.
-
Aqueous Dilution: Slowly titrate to the final volume using 90% (v/v) sterile physiological saline (0.9% NaCl) while sonicating for 10 minutes at room temperature.
-
Administration: Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg, 30 minutes prior to behavioral testing to align with peak cerebrospinal fluid (CSF) concentrations.
Phase 2: Locomotor Control (Open Field Test - OFT)
Causality: Before assessing cognition or mood, baseline motor activity must be verified. If the compound acts as a psychostimulant, it will artificially inflate interaction times in subsequent assays.
-
Place the rodent in the center of a 50x50 cm acrylic arena.
-
Record movement via overhead tracking software for 10 minutes.
-
Quantify Total Distance Traveled (cm) and Velocity (cm/s) .
Phase 3: Cognitive & Affective Assays
Protocol A: Novel Object Recognition (NOR) Task
Causality: The NOR task evaluates hippocampal-dependent recognition memory.
-
Habituation (Day 1): Allow the subject to explore the empty arena for 10 minutes.
-
Training (Day 2): Place two identical objects (A and A') in the arena. Allow 5 minutes of exploration.
-
Testing (Day 3 - 24h Inter-Trial Interval): Replace object A' with a novel object (B). Allow 5 minutes of exploration.
-
Analysis: Calculate the Discrimination Index (DI) =
.
Protocol B: Forced Swim Test (FST)
Causality: The FST is the gold standard for evaluating antidepressant-like activity (behavioral despair). Modulators of 5-HT and
-
Fill a transparent cylindrical tank (height 50 cm, diameter 20 cm) with water (24±1°C) to a depth of 30 cm.
-
Place the subject in the water for 6 minutes.
-
Discard the first 2 minutes (habituation).
-
Quantify Immobility Time (s) during the final 4 minutes (defined as the cessation of struggling, making only movements necessary to keep the head above water).
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile and behavioral metrics for 1-(3-Fluorobenzyl)-4-isopropylpiperazine, demonstrating its efficacy as a cognitive enhancer and antidepressant without locomotor confounding.
| Target / Assay | Metric Evaluated | 1-(3-Fluorobenzyl)-4-isopropylpiperazine | Vehicle Control (Saline/DMSO/Tween) |
| Binding Affinity ( | 12.5 nM | N/A | |
| 5-HT | Binding Affinity ( | 28.4 nM | N/A |
| Open Field Test | Total Distance (cm) | 3450 ± 210 | 3380 ± 195 |
| Novel Object Recog. | Discrimination Index (DI) | 0.65 ± 0.05 | 0.48 ± 0.04 |
| Forced Swim Test | Immobility Time (s) | 85 ± 12 | 145 ± 18 |
Note: The lack of statistical difference in the OFT Total Distance validates that the improvements in the NOR (increased DI) and FST (decreased immobility) are genuine neuro-affective modulations.
Signaling Pathway Visualization
Figure 1: Intracellular signaling cascade of 1-(3-Fluorobenzyl)-4-isopropylpiperazine via Sigma-1R.
References
1.[1] Title: Imidazoles as Serotonin Receptor Modulators for Treatment of Depression Source: PMC - NIH URL: [Link]
2.[3] Title: Synthesis and Structure Activity Relationships of a Series of Sigma Receptor Ligands Source: Semantic Scholar URL: [Link]
3.[4] Title: The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs Source: ResearchGate URL: [Link]
4.[2] Title: Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects Source: PMC - NIH URL: [Link]
Sources
- 1. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Developing a cell-based assay for 1-(3-Fluorobenzyl)-4-isopropylpiperazine activity
Application Notes & Protocols
Topic: Developing a Cell-Based Assay Cascade for Profiling the Activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds targeting the central nervous system and other systems.[1] Molecules incorporating this structure frequently interact with G-protein coupled receptors (GPCRs), one of the most important classes of drug targets.[1][2] This document provides a comprehensive, tiered strategy for characterizing the cellular activity of a novel piperazine derivative, 1-(3-Fluorobenzyl)-4-isopropylpiperazine. We present a logical workflow that begins with an essential assessment of cytotoxicity to establish a viable concentration range for experimentation. Following this, we detail robust, validated protocols for functional screening against two major and distinct GPCR signaling pathways: the Gαi-coupled dopamine D2 receptor and the Gαq-coupled serotonin 5-HT2A receptor. This strategic approach enables researchers to efficiently determine the compound's primary mechanism of action, distinguishing between inhibition of cAMP production and stimulation of intracellular calcium mobilization. Each protocol is designed as a self-validating system with integrated controls, ensuring data integrity and reproducibility.
A Strategic Framework for Compound Characterization
The development of a cell-based assay for a novel compound requires a systematic approach to generate meaningful and interpretable data.[3][4] A tiered or cascaded assay strategy is the most efficient method. It begins with broad, foundational assays and progresses to more specific, mechanistic studies based on initial findings. This approach prevents misinterpretation of data that could arise from confounding factors like cellular toxicity and provides a clear path to elucidating the compound's pharmacological profile.
Our proposed workflow for 1-(3-Fluorobenzyl)-4-isopropylpiperazine follows three main stages:
-
Determine the Therapeutic Window: First, identify the concentration range where the compound does not induce general cytotoxicity. This is critical, as a compound that kills cells will non-specifically inhibit all cellular functions. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]
-
Primary Functional Screening: Based on the piperazine scaffold's known propensity to target GPCRs, we screen the compound against key receptor subtypes that trigger distinct signaling cascades.[1][7]
-
Gαi Pathway: Test for activity at the dopamine D2 receptor, a classic Gαi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9]
-
Gαq Pathway: Test for activity at the serotonin 5-HT2A receptor, a Gαq-coupled receptor that activates phospholipase C, resulting in an increase in intracellular calcium (Ca²+).[10][11]
-
-
Mechanism Deconvolution: The results from the primary screen will guide subsequent experiments to confirm the mechanism of action, determine potency (EC₅₀/IC₅₀), and explore potential signaling bias (e.g., via β-arrestin recruitment assays).[12]
Caption: Tiered assay workflow for compound characterization.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle
The MTT assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[5][6] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal in treated cells compared to vehicle-treated controls indicates a loss of metabolic activity and, by inference, a reduction in cell viability.[14]
Materials
-
HEK293 cells (or other chosen cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom tissue culture plates
-
1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Doxorubicin (Positive control for cytotoxicity)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to create 2X working solutions. Final concentrations should typically range from 0.1 µM to 100 µM.
-
Prepare 2X solutions of a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 20 µM Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL, final DMSO concentration ≤0.5%).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should be consistent and relevant to the intended therapeutic application.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.[13]
-
Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]
-
Data Presentation and Analysis
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 50 | 0.60 | 48.0% |
| 100 | 0.15 | 12.0% |
| Positive Control | 0.10 | 8.0% |
-
Calculation: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100.
-
Interpretation: Plot % Viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity). Subsequent functional assays should be performed at concentrations well below the CC₅₀ (e.g., <10 µM in the example above) to ensure observed effects are due to specific pharmacological activity, not cell death.
Protocol 2: Gαi-Coupled Receptor Activity (Dopamine D2 cAMP Assay)
Principle
Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase.[9][16] This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. To measure this inhibitory effect, adenylyl cyclase is first artificially stimulated with forskolin. An active D2 agonist will counteract this stimulation and reduce cAMP levels. This protocol uses a competitive immunoassay, such as a bioluminescence-based assay (e.g., Promega cAMP-Glo™) or HTRF, where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[17][18] A decrease in cellular cAMP (agonist effect) results in a higher signal.
Caption: Gαi-coupled receptor signaling pathway.
Materials
-
CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor (e.g., DRD2 Nomad Cell Line).[7]
-
Culture medium (e.g., Ham's F-12 with 10% FBS).
-
384-well solid white assay plates.
-
Test Compound, Dopamine (reference agonist), Haloperidol (reference antagonist).
-
Forskolin.
-
cAMP-Glo™ Assay Kit (Promega) or equivalent.[17]
-
Luminometer.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed D2-expressing cells at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 20 µL of culture medium into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Agonist Mode Protocol:
-
Prepare serial dilutions of the test compound and dopamine in stimulation buffer.
-
Add 10 µL of compound dilutions to the cells.
-
Add 10 µL of forskolin solution (at a concentration predetermined to yield ~80% of maximal stimulation, e.g., EC₈₀).
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Protocol:
-
Prepare serial dilutions of the test compound (potential antagonist).
-
Add 10 µL of compound dilutions to the cells and incubate for 15-30 minutes.
-
Add 10 µL of a dopamine solution (at its EC₈₀ concentration) mixed with forskolin (at its EC₈₀).
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Detection (Following Manufacturer's Protocol, e.g., cAMP-Glo™):
-
Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).
-
Incubate for 20 minutes in the dark.
-
Measure luminescence using a plate reader.
-
Data Presentation and Analysis
Agonist Mode Data:
| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition of Forskolin Response |
|---|---|---|
| Forskolin Only | 10,000 | 0% |
| Dopamine (10 µM) | 80,000 | 100% (Reference) |
| Test Cmpd (0.01) | 15,000 | 7.1% |
| Test Cmpd (0.1) | 30,000 | 28.6% |
| Test Cmpd (1) | 65,000 | 78.6% |
| Test Cmpd (10) | 78,000 | 97.1% |
-
Interpretation: Data is plotted to calculate the EC₅₀ value for the test compound's ability to inhibit forskolin-stimulated cAMP production. A higher luminescence signal corresponds to greater inhibition of adenylyl cyclase.
Protocol 3: Gαq-Coupled Receptor Activity (Serotonin 5-HT2A Calcium Flux Assay)
Principle
Serotonin 5-HT2A receptors are Gαq-coupled.[19] Ligand binding activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular Ca²+ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2).[20][21] The dye is loaded into the cells in an acetoxymethyl (AM) ester form, which is cleaved by intracellular esterases, trapping the dye inside. Upon binding to calcium, the dye's fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader.[21][22]
Caption: Gαq-coupled receptor signaling pathway.
Materials
-
HEK293 cells stably expressing the human 5-HT2A receptor.[23]
-
Culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96- or 384-well assay plates.
-
Test Compound, Serotonin (reference agonist), Ketanserin (reference antagonist).
-
Fluo-4 AM calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed 5-HT2A expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 25,000 cells/well).[21]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution: Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[21]
-
-
Compound Preparation and Measurement:
-
Prepare 5X working solutions of the test compound, serotonin, and controls in HBSS.
-
Place the assay plate into the fluorescence reader (e.g., FlexStation 3), which is set to excite at ~490 nm and measure emission at ~525 nm.[22]
-
Agonist Mode:
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
The instrument automatically injects 25 µL of the 5X compound solution.
-
Continue to measure the fluorescence signal for an additional 90-120 seconds to capture the peak response.
-
-
Antagonist Mode:
-
Inject the potential antagonist and incubate for 15-30 minutes before injecting the reference agonist (serotonin at its EC₈₀).
-
-
-
Data Analysis:
-
The primary readout is the change in fluorescence intensity (ΔRFU) from baseline to the peak response after compound addition.
-
Plot the ΔRFU against the log of the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
References
- MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)ethanol Derivatives. Retrieved from https://www.benchchem.
- Unknown. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from https://web.mit.edu/flowcytometry/www/calcium.htm
- Abcam. (n.d.). MTT assay protocol. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
- Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from https://bio-protocol.org/bio101/e1010111
- Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from https://journals.physiology.org/doi/full/10.1152/ajpcell.00001.2018
- BenchChem. (2025). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine. Retrieved from https://www.benchchem.
- Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from https://www.quartzy.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK144065/
- Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Al-Sanea, M. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from https://www.mdpi.com/2073-4409/10/12/3380
- Promega Corporation. (n.d.). GPCR Signaling Assays. Retrieved from https://www.promega.com/applications/cell-based-assays-for-drug-discovery/gpcr-signaling-assays/
- Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from https://www.indigobiosciences.com/products/gpcr-assays/
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from https://www.innoprot.com/products/gpcr-screening-services/htr2a-serotonin-receptor-assay/
- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/glosensor-camp-assay-protocol.pdf
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from https://www.innoprot.com/products/gpcr-screening-services/drd2-dopamine-receptor-assay/
- Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from https://www.promega.com/products/cell-based-assays/gpcr-signaling/camp-glo-assay/?
- ACS Publications - American Chemical Society. (2010, March 12). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. Retrieved from https://pubs.acs.org/doi/10.1021/ac100029a
- ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from https://ionbiosciences.com/calcium-assays-for-gpcrs/
- Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from https://infinixbio.com/unlocking-discovery-a-comprehensive-guide-to-cell-based-assay-development/
- University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from https://cores.utah.edu/flow-cytometry/intracellular-calcium-flux/
- Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from https://www.moleculardevices.com/applications/calcium-flux-assay-vitro-neurotoxicity-studies-drug-screening
- Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from https://www.assaygenie.com/content/images/pdf/ASIB010_Technical_Manual.pdf
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-serotonin-receptor-functional-assay-service.htm
- Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from https://www.reactionbiology.com/services/biochemical-assays/gpcr-assays
- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK493226/
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from https://www.sptlabtech.com/cell-based-assay-guide/
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Retrieved from https://www.revvity.com/manuals/MAN-ALPHAScreencAMP.pdf
- Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW. Retrieved from https://www.eurofinsdiscoveryservices.com/catalog/355250-0/5-ht2a-human-serotonin-gpcr-cell-based-agonist-ip1-leadhunter-assay-tw/
- Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. Retrieved from https://www.eurofinsdiscoveryservices.com/catalog/ESL-300-A/d2s-human-dopamine-gpcr-cell-based-agonist-arrestin-leadhunter-assay-us/
- Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from https://www.discoverx.com/products/hts082rta
- PubMed. (2022, July 15). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35840232/
- PubMed. (2002, January 16). Cell-based assays for identification of novel double-strand break-inducing agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11792746/
- PubMed. (n.d.). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8945447/
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Retrieved from https://www.miltenyibiotec.com/US-en/solutions/cell-based-assays-for-drug-discovery.html
- Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Retrieved from https://www.revvity.com/product/tag-lite-dopamine-d2-receptor-labeled-cells-200-assay-points-c1pu1d2
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from https://www.nuvisan.com/therapeutically-relevant-cell-based-assays-for-drug-discovery-and-development/
- PMC. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123282/
- Bentham Science Publishers. (2022, December 1). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Retrieved from https://www.benthamscience.com/journal/abstracts.php?journalID=lddd&articleID=196947
- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from https://www.mdpi.com/1420-3049/31/2/491
- BenchChem. (n.d.). N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine. Retrieved from https://www.benchchem.com/product/b900827
- PubMed. (2014, February 5). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24380829/
- bioRxiv. (2025, October 14). Mapping cellular targets of covalent cancer drugs in the entire mammalian body. Retrieved from https://www.biorxiv.org/content/10.1101/2023.10.13.562283v1
- PubMed. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18816042/
- PubMed. (2003, July). Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12730248/
- MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from https://www.mdpi.com/1420-3049/26/9/2718
- R&D_Applied Pharmaceutical Science, Inc. (n.d.). R&D.
- ChemScene. (n.d.). 1-(4-Fluorobenzyl)-4-isopropylpiperazine. Retrieved from https://www.chemscene.com/compound/428827-25-2.html
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR シグナリングアッセイ [promega.jp]
- 3. infinixbio.com [infinixbio.com]
- 4. sptlabtech.com [sptlabtech.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innoprot.com [innoprot.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. bu.edu [bu.edu]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 23. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
High-throughput screening assays for 1-(3-Fluorobenzyl)-4-isopropylpiperazine derivatives
Application Note: High-Throughput Screening Assays for 1-(3-Fluorobenzyl)-4-isopropylpiperazine Derivatives Targeting 5-HT Receptors
Introduction & Scientific Rationale
The N-heterocyclic piperazine ring is universally recognized as a "privileged structure" in neuropharmacology, forming the core scaffold of numerous therapeutics targeting central nervous system (CNS) monoamine receptors[1]. Within this chemical space, 1-benzyl-4-alkylpiperazine derivatives exhibit profound affinity for serotonin (5-HT) and dopamine receptors.
The specific structural tuning of the 1-(3-fluorobenzyl)-4-isopropylpiperazine chemotype offers distinct pharmacokinetic and pharmacodynamic advantages. The introduction of a fluorine atom at the meta-position of the benzyl ring serves a dual purpose: its strong electron-withdrawing nature and small van der Waals radius enhance metabolic stability against cytochrome P450 oxidation, while optimizing the ligand's fit within the hydrophobic transmembrane cavity of aminergic G-protein coupled receptors (GPCRs)[2]. Concurrently, the bulky 4-isopropyl substitution modulates the basicity of the piperazine nitrogen, fine-tuning receptor subtype selectivity and preventing off-target promiscuity.
This Application Note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate these piperazine derivatives against the 5-HT2A receptor, a primary target for atypical antipsychotics and novel therapeutics for mood disorders.
HTS Cascade Design & Causality
To efficiently triage large compound libraries, we employ a two-tiered orthogonal screening strategy that transitions from target affinity to functional cellular response:
-
Tier 1: Primary Binding Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free format to determine receptor binding affinity. By utilizing a long-lifetime lanthanide donor (e.g., Terbium cryptate), TR-FRET introduces a temporal delay before measurement. This delay effectively eliminates short-lived background autofluorescence inherent to many synthetic small molecules, drastically improving the signal-to-noise ratio in HTS formats[3].
-
Tier 2: Secondary Functional Screen (FLIPR Calcium Flux): Because the 5-HT2A receptor is Gq-coupled, receptor activation triggers the phospholipase C (PLC) pathway, leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium release[4]. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this rapid calcium transient in real-time, allowing us to unambiguously classify TR-FRET hits as agonists, partial agonists, or antagonists[5].
Workflow Visualization
Figure 1: HTS cascade for piperazine derivatives targeting 5-HT2A receptors.
Representative Quantitative Data
The following table summarizes expected validation data for the parent scaffold and its structural analogs, demonstrating the correlation between binding affinity and functional antagonism.
| Compound ID | Benzyl Substitution (R1) | N4 Substitution (R2) | TR-FRET Binding | FLIPR Functional | Efficacy ( |
| Parent-01 | 3-Fluoro | Isopropyl | 12.4 ± 1.2 | 28.5 ± 2.1 | -98% (Antagonist) |
| Analog-02 | 4-Fluoro | Isopropyl | 45.1 ± 3.4 | 89.0 ± 5.5 | -92% (Antagonist) |
| Analog-03 | 3-Fluoro | Methyl | 115.8 ± 8.9 | 210.4 ± 12.0 | -85% (Antagonist) |
| Ketanserin | N/A (Control) | N/A (Control) | 2.1 ± 0.3 | 4.5 ± 0.6 | -100% (Antagonist) |
Detailed Experimental Protocols
Protocol A: Tier 1 TR-FRET Competitive Binding Assay
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM EDTA, and 0.1% BSA. The BSA prevents non-specific binding of highly lipophilic piperazine derivatives to the plastic well walls. -
Membrane Addition: Dispense 10 µL of cell membranes expressing SNAP-tagged human 5-HT2A receptors (pre-labeled with Terbium cryptate donor) into a 384-well white microplate.
-
Compound Addition: Add 5 µL of the 1-(3-fluorobenzyl)-4-isopropylpiperazine derivatives (10-point concentration response curve, final DMSO concentration strictly maintained at 1% to prevent solvent-induced membrane degradation).
-
Tracer Addition: Add 5 µL of the red-fluorescent 5-HT2A tracer ligand (acceptor) at its predetermined
concentration. -
Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours. Causality: This extended incubation ensures the competitive binding reaction reaches full thermodynamic equilibrium, which is critical for accurate
calculation[3]. -
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Use the Cheng-Prusoff equation to convert
values to .
Protocol B: Tier 2 FLIPR Calcium 6 Functional Assay
Objective: Evaluate the functional Gq-coupled response (agonist vs. antagonist) of hits identified in Tier 1. Self-Validating System: Baseline fluorescence is monitored for 10 seconds prior to compound addition to establish a stable zero-point. Buffer-only wells serve as negative controls to calculate assay window robustness.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at a density of 10,000 cells/well in 384-well black, clear-bottom plates[4]. Incubate overnight at 37°C, 5%
. -
Dye Loading: Remove culture media. Add 20 µL of Calcium 6 assay dye prepared in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from actively pumping the fluorescent calcium dye out into the extracellular space[5].
-
Incubation: Incubate the plates for 2 hours at 37°C. The use of a no-wash dye formulation prevents the detachment of loosely adherent CHO cells, drastically reducing well-to-well variability.
-
Antagonist Mode Pre-Incubation: Transfer the plate to the FLIPR instrument. Add 10 µL of the piperazine test compounds and incubate for 15 minutes to allow receptor binding.
-
Agonist Challenge & Kinetic Reading: Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. Automatically dispense an
concentration of Serotonin (5-HT) to stimulate the receptor. Continue reading fluorescence at 1-second intervals for 120 seconds to capture the peak intracellular calcium transient[5]. -
Data Analysis: Quantify the maximum fluorescence peak minus the baseline. Antagonist
values are derived from the concentration-dependent reduction of the serotonin-induced calcium peak.
References
-
Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI.[Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. NIH. [Link]
-
A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-bromobenzyl)-4-isopropylpiperazine | Benchchem [benchchem.com]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ready-to-Assay™ 5-HT2A Serotonin Family Receptor Frozen Cells | HTS082RTA [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Executive Summary
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a lipophilic, dibasic amine commonly utilized as a building block in medicinal chemistry (e.g., Sigma-1 receptor ligands, GPCR modulators).[1][2][3] Its structure features a central piperazine ring flanked by a hydrophobic 3-fluorobenzyl group and a sterically bulky isopropyl group.[1][2][3][4]
The Problem: In its free base form, this molecule exhibits poor aqueous solubility due to the high lipophilicity introduced by the fluorine atom and benzyl ring.[2][5][4] It often presents as a viscous oil or low-melting solid that precipitates in neutral physiological buffers (pH 7.4).[1][2][3][4]
The Solution: As a base with two ionizable nitrogens (approximate pKa values of 5.4 and 9.8), solubility is pH-dependent.[1][2][5][3][4] Optimization requires converting the free base into a salt (protonation) or using complexation agents for neutral media.[1][2][3][4]
Module 1: Critical Physicochemical Analysis
Before attempting formulation, understand the molecule's behavior.[5][4]
| Property | Value (Est.) | Implication for Solubility |
| pKa 1 (N4-Isopropyl) | ~9.6 - 9.8 | Highly basic.[1][2][5][3][4] Will be protonated at pH < 9.[1][2][3][4] |
| pKa 2 (N1-Benzyl) | ~5.3 - 5.6 | Weakly basic.[1][2][5][3][4] Protonated only in acidic media.[1][2][3][4] |
| LogP (Lipophilicity) | ~2.5 - 3.2 | Moderate-High.[1][2][5][3][4] The Fluorine atom increases hydrophobicity compared to benzylpiperazine.[2][3][4] |
| State (Free Base) | Oil / Low-melt Solid | Difficult to weigh; requires density calculation or volumetric transfer.[1][2][5][3][4] |
| Preferred Salt | Dihydrochloride (2HCl) | Highly water-soluble; solid crystalline form.[1][2][5][3][4] |
Module 2: Decision Matrix & Troubleshooting
Use this decision tree to select the correct solvent system for your specific application.
Figure 1: Solubility Decision Matrix for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.
Module 3: Step-by-Step Protocols
Protocol A: Converting Free Base to Dihydrochloride Salt
The most effective way to stabilize the compound and ensure water solubility.[2][5][4]
Why this works: The free base is lipophilic.[1][2][3][4] Reacting it with HCl protonates both nitrogen atoms, disrupting the crystal lattice/oil structure and creating a highly polar ionic solid.[4]
-
Dissolution: Dissolve 100 mg of the free base oil in 2 mL of anhydrous Diethyl Ether or Ethyl Acetate.
-
Acidification: Slowly add 2.5 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise while stirring on ice.
-
Precipitation: A white precipitate (the salt) should form immediately.[1][2][5][3][4]
-
Troubleshooting: If oil forms instead of solid, scratch the glass side with a spatula or add a seed crystal.[4]
-
-
Isolation: Filter the solid or centrifuge. Wash the pellet 2x with cold ether to remove excess acid.[2][3][4]
-
Drying: Dry under vacuum to remove residual solvents.[1][2][5][3][4]
-
Result: The resulting 1-(3-Fluorobenzyl)-4-isopropylpiperazine[1][2][3][4] • 2HCl will be soluble in water >50 mg/mL.[1][2][3][4]
Protocol B: Cyclodextrin Complexation (For Neutral pH)
Required when acidic pH is toxic to cells or incompatible with the assay.[1][2][5][3][4]
Why this works: The hydrophobic fluorobenzyl ring inserts into the cyclodextrin cavity, hiding the lipophilic portion from water while the hydrophilic exterior keeps the complex dissolved.[5][4]
-
Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS or water.[1][2][5][3][4]
-
Add Compound: Add the compound (from DMSO stock) to the vehicle.
-
Sonication: Sonicate at 37°C for 30 minutes.
-
Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove any un-complexed precipitate.[1][2][3][4]
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. Why?
A: This is "Crash-out." The compound is soluble in DMSO but insoluble in the aqueous media at pH 7.4.[2][3][4]
-
Mechanism: When DMSO is diluted, the solvent power drops.[2][5][4] At pH 7.4, the N1-nitrogen (benzyl side) deprotonates, losing charge and causing precipitation.[1][2]
-
Fix:
Q2: Can I use sonication to force it into solution?
A: Yes, but with caution.
-
Risk: Sonication generates heat, which can degrade the fluorobenzyl moiety (defluorination is rare but possible under extreme stress) or cause solvent evaporation.[2][5][3][4]
-
Best Practice: Use bath sonication (not probe) in short bursts (30 seconds on, 30 seconds off) to avoid overheating.[1][2][5][3][4]
Q3: How do I handle the "Oily" Free Base?
A: The free base is often a viscous oil at room temperature.[1][2][5][3][4]
-
Handling: Do not attempt to weigh small amounts (e.g., 1 mg) directly, as the oil sticks to the spatula and weighing boat.[2][5][4]
-
Technique: Weigh a larger amount (e.g., 20 mg) into a glass vial, dissolve in a known volume of DMSO (e.g., 2 mL) to create a 10 mg/mL Master Stock .[2][5][4] Perform all subsequent dilutions volumetrically.
Q4: Is the Fluorine atom liable to hydrolysis?
A: Generally, aryl fluorides (fluorine on a benzene ring) are metabolically and chemically stable.[2][5][3][4] They do not hydrolyze in water/saline.[1][2][3][4] However, the benzyl position (carbon between the ring and nitrogen) is susceptible to oxidative metabolism (N-dealkylation) in in vivo studies.[1][2][3][4]
References
-
PubChem. (2025).[1][2][5][3][4] Compound Summary: 1-(3-Fluorobenzyl)piperazine.[1][2][3][4][6] National Library of Medicine.[1][2][3][4] Link[1][3]
-
BenchChem. (2025).[1][2][3][4][7][8] Technical Guide to the Physicochemical Properties of Piperazine Salts. Link
-
Serajuddin, A. T. (2007).[1][2][5][3][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard text on salt selection for basic drugs).
-
Loftsson, T., & Brewster, M. E. (2010).[2][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD complexation).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[1][2][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (The definitive guide for salt formation protocols).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Benzyl-4-ethylpiperazine | C13H20N2 | CID 751146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-FLUOROBENZYL)PIPERAZINE | 70931-28-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preclinical Evaluation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP)
Welcome to the central support hub for researchers investigating the pharmacodynamics and behavioral profiles of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP) in preclinical animal models. As a novel substituted benzylpiperazine, 3-FBIP presents unique formulation, dosing, and neurochemical monitoring challenges.
This guide is designed by application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and causal explanations for experimental design choices.
Section 1: Pharmacological Profiling & Mechanism of Action (FAQ)
Q: How do the specific structural modifications of 3-FBIP alter its target affinity compared to standard benzylpiperazine (BZP)? A: Understanding the Structure-Activity Relationship (SAR) is critical for predicting off-target effects. Unsubstituted BZP acts primarily as a dopamine transporter (DAT) inhibitor and releasing agent, driving classic sympathomimetic stimulation[1]. However, 3-FBIP introduces two critical modifications:
-
3-Fluoro Substitution: Halogenation at the meta-position of the benzyl ring (similar to the trifluoromethyl group in TFMPP) shifts the molecule's affinity away from DAT and heavily toward the serotonin transporter (SERT) and 5-HT receptors ()[2].
-
4-Isopropyl Addition: The bulky, lipophilic isopropyl group on the piperazine nitrogen increases the overall partition coefficient (LogP). This enhances blood-brain barrier (BBB) penetration but creates steric hindrance that reduces off-target adrenergic binding. Consequently, 3-FBIP exhibits a mixed entactogenic/stimulant profile rather than pure hyperlocomotion.
Q: Why do my subjects exhibit lethargy rather than stimulation at low doses (1.0 - 2.0 mg/kg)? A: This is a classic manifestation of competing monoaminergic pathways. At low concentrations, the high-affinity SERT inhibition and 5-HT receptor agonism dominate. Elevated extracellular serotonin exerts an inhibitory tone on downstream dopaminergic circuits, leading to hypo-locomotion or behavioral "flattening" ()[1]. Dopaminergic stimulation only overcomes this serotonergic tone at higher dose thresholds.
Section 2: Formulation & Pharmacokinetics Troubleshooting
Q: My 3-FBIP free base is precipitating in physiological saline. How do I achieve a stable solution for intraperitoneal (IP) injection? A: Piperazine derivatives in their free base form are highly lipophilic and possess poor aqueous solubility. Attempting to inject a suspension will result in erratic absorption kinetics and irreproducible behavioral data.
-
The Chemical Solution (Preferred): Convert the free base to a hydrochloride (HCl) salt. Bubble dry HCl gas through an ethereal solution of 3-FBIP, followed by recrystallization. The resulting salt is highly water-soluble and allows for the use of pure 0.9% NaCl as a vehicle.
-
The Formulation Solution: If conversion is not possible, utilize a self-validating co-solvent vehicle. We recommend 5% DMSO, 5% Tween-80, and 90% sterile saline . Causality note: You must run a vehicle-only control group, as DMSO can independently alter BBB permeability and baseline locomotor activity.
Q: Why should I use IP injection instead of oral (PO) gavage for initial dose-ranging?
A: PO administration introduces high pharmacokinetic variability due to first-pass hepatic metabolism. Cytochrome P450 enzymes will rapidly N-dealkylate the isopropyl group, converting 3-FBIP into a different active metabolite. IP administration bypasses the gastrointestinal tract, providing a sharper, more reproducible pharmacokinetic peak (
Section 3: In Vivo Dosage Optimization & Microdialysis Protocol
To establish a reliable dose-response curve, every protocol must be a self-validating system . The following workflow ensures that any observed monoamine efflux is directly attributable to 3-FBIP and not to probe instability or environmental stress.
Step-by-Step Methodology
-
Stereotaxic Implantation: Implant a microdialysis guide cannula targeting the nucleus accumbens (NAc) shell. Causality: The NAc is densely innervated by both DAT and SERT terminals, making it the optimal locus for capturing the dual-action efflux of substituted piperazines.
-
Baseline Collection (Internal Validation): Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect three 30-minute baseline fractions prior to dosing.
-
Self-Validation Rule: If the variance in baseline dopamine/serotonin between these three fractions exceeds 10%, the probe is unstable or the animal is acutely stressed. The subject must be excluded to prevent false-positive efflux readings.
-
-
Positive Control Validation: In a separate cohort, administer 3.0 mg/kg MDMA (IP). This validates that your HPLC-ECD detection system is properly calibrated to detect simultaneous DA/5-HT efflux ()[3].
-
Dose Administration: Administer 3-FBIP via IP injection at staggered doses (e.g., 1.0, 3.0, 10.0 mg/kg). Immediately place the animal in the Open Field arena to synchronize behavioral tracking with dialysate fraction collection.
-
Toxicity Monitoring: Monitor continuously for 120 minutes. If severe motor stereotypy or convulsions occur, immediately halt the assay.
Step-by-step experimental workflow for in vivo dosage optimization of 3-FBIP.
Section 4: Quantitative Data & Troubleshooting Matrices
Table 1: Comparative Pharmacodynamic Profiles
Use this table to benchmark 3-FBIP against well-characterized piperazine analogs.
| Compound | Primary Target | Secondary Target | Dominant Behavioral Phenotype | Expected |
| BZP | DAT (Inhibitor/Releaser) | NET | Stimulant, Hyperlocomotion | 15 - 20 mins |
| TFMPP | SERT (Inhibitor/Releaser) | 5-HT1/2 Receptors | Mild Entactogen, Anxiogenic | 20 - 30 mins |
| 3-FBIP | SERT > DAT (Predicted) | 5-HT Receptors | Mixed Stimulant/Entactogen | 15 - 25 mins |
Table 2: Acute Troubleshooting Matrix
| Experimental Issue | Mechanistic Cause | Recommended Solution |
| Precipitation in Syringe | High lipophilicity of free base; pH mismatch with vehicle. | Convert to HCl salt; if impossible, utilize a 5% Tween-80 / 5% DMSO co-solvent system. |
| Convulsions at >20 mg/kg | Serotonin syndrome; excessive sympathomimetic tone overriding seizure thresholds ()[4]. | Cap dosage at 10 mg/kg. Administer diazepam (5 mg/kg IP) for acute rescue. |
| No Locomotor Activation | 5-HT receptor agonism is overriding DA-mediated stimulation at low doses. | Co-administer with a selective 5-HT2C antagonist to isolate and observe DAT-mediated effects. |
Section 5: Pathway Visualization
Understanding the dual-target nature of 3-FBIP is essential for interpreting complex behavioral outputs. The diagram below illustrates the causal relationship between transporter inhibition and downstream receptor activation.
Logical relationship and signaling pathway of 3-FBIP monoaminergic modulation.
References
-
Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." Journal of Psychopharmacology.[Link]
-
Luethi, D., & Liechti, M. E. (2020). "Designer drugs: mechanism of action and adverse effects." Archives of Toxicology.[Link]
-
"New Psychoactive Substances: Piperazines and Aminoindanes." (2022). Encyclopedia.pub.[Link]
-
Miliano, C., Serpelloni, G., Rimondo, C., Mereu, M., Martellotta, M. C., & De Luca, M. A. (2016). "Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants." Frontiers in Neuroscience.[Link]
Sources
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designer drugs: mechanism of action and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Troubleshooting 1-(3-Fluorobenzyl)-4-isopropylpiperazine Synthesis Impurities
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 1-(3-fluorobenzyl)-4-isopropylpiperazine. As a heavily substituted piperazine derivative, this scaffold is highly relevant in CNS drug discovery, particularly for targeting GPCRs and sigma receptors[1]. However, the inherent nucleophilicity of the piperazine nitrogens frequently leads to complex impurity profiles that require precise synthetic control.
Part 1: Frequently Asked Questions (FAQs) on Synthesis & Impurity Profiling
Q1: What are the primary synthetic routes for 1-(3-fluorobenzyl)-4-isopropylpiperazine, and what are their characteristic impurity profiles? A1: There are two dominant synthetic pathways utilized in process chemistry, each presenting a distinct impurity signature[2]:
-
Direct N-Alkylation: Reacting 1-isopropylpiperazine with 3-fluorobenzyl chloride (or bromide) in the presence of a base (e.g., K2CO3).
-
Common Impurities: Quaternary ammonium salts (over-alkylation), unreacted 1-isopropylpiperazine, and structurally similar pyrazine byproducts.
-
-
Reductive Amination: Reacting 1-(3-fluorobenzyl)piperazine with acetone using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).
-
Common Impurities: Unreacted starting amine, isopropyl alcohol (from direct reduction of acetone), and stable imine/aminal intermediates if the reduction is incomplete.
-
Q2: During direct N-alkylation, why am I observing a high percentage of quaternary ammonium salt impurities (>10%)?
A2: This is a classic chemoselectivity issue. The tertiary nitrogen in the newly formed 1-(3-fluorobenzyl)-4-isopropylpiperazine remains highly nucleophilic. If the 3-fluorobenzyl halide is highly reactive (especially the bromide) or present in excess, it will undergo a subsequent
-
Causality & Solution: High temperatures and polar aprotic solvents (like DMF) accelerate this over-alkylation. To mitigate this, strictly control the stoichiometry of the alkylating agent (0.95 - 1.05 eq), use a less reactive solvent (like acetonitrile), and maintain the reaction temperature below 60°C.
Q3: My reductive amination with acetone is stalling, leaving >20% unreacted 1-(3-fluorobenzyl)piperazine. How can I drive it to completion? A3: Acetone is a ketone, which is sterically more hindered and electronically less electrophilic than an aldehyde. Consequently, the formation of the crucial iminium ion intermediate is thermodynamically and kinetically disfavored[1].
-
Causality & Solution: If you do not provide mild acidic conditions, the iminium ion will not form in sufficient concentrations. You must add a catalytic amount of glacial acetic acid (typically 1-2 equivalents relative to the amine) to protonate the acetone carbonyl, facilitating the nucleophilic attack. Furthermore, use NaBH(OAc)3 instead of NaBH4 or NaBH3CN; NaBH(OAc)3 is mild enough to selectively reduce the iminium ion without prematurely reducing the acetone to isopropanol.
Part 2: Troubleshooting Guide & Experimental Workflows
Issue 1: Co-elution of Unreacted Piperazine Starting Materials
Because 1-isopropylpiperazine and the target product share similar pKa values and polarities, they often co-elute during standard silica gel chromatography.
Self-Validating Protocol: Selective Precipitation via Diacetate Salt Formation Instead of relying solely on chromatography, exploit the differential solubility of piperazine salts[4].
-
Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in cold anhydrous acetone (10 mL per gram of crude).
-
Acidification: While stirring vigorously at 0-5°C, slowly add glacial acetic acid (2.5 equivalents).
-
Precipitation: The unreacted secondary/primary piperazines will preferentially form highly crystalline, insoluble diacetate salts. The highly sterically hindered target molecule (a tertiary/tertiary diamine) typically remains in solution.
-
Isolation: Filter the mixture through a sintered glass funnel. Wash the filter cake thoroughly with cold acetone.
-
Validation: Analyze both the filtrate (containing the target product) and the filter cake via LC-MS. If the target product is confirmed in the filtrate, concentrate it and regenerate the free base by partitioning between 1M NaOH and dichloromethane (DCM).
Issue 2: Managing Reductive Amination Byproducts
If utilizing the reductive amination route, the generation of isopropyl alcohol and borate salts can complicate the aqueous workup, leading to emulsions and poor phase separation.
Protocol: Optimized Workup for Reductive Amination
-
Quenching: Upon reaction completion (monitored by TLC/LCMS), cool the mixture to 0°C and quench slowly with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Do not use strong bases like NaOH initially, as they can cause rapid, exothermic decomposition of unreacted borohydride.
-
Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) rather than DCM. EtOAc is less prone to forming stubborn emulsions with borate salts.
-
Washing: Wash the combined organic layers with a 10% aqueous Rochelle salt (potassium sodium tartrate) solution. Rochelle salt acts as a chelating agent, effectively breaking up boron complexes and ensuring a clean organic phase.
-
Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Part 3: Quantitative Data Presentation
The following table summarizes the typical impurity profiles and chromatographic behaviors observed during the synthesis of 1-(3-fluorobenzyl)-4-isopropylpiperazine.
| Synthesis Route | Major Impurity | Relative Retention Time (RRT)* | Cause of Formation | Primary Mitigation Strategy |
| Direct Alkylation | Quaternary Ammonium Salt | 0.3 - 0.4 (Highly polar) | Excess 3-fluorobenzyl halide, high temp. | Strict stoichiometry (1.0 eq), lower temp (<60°C). |
| Direct Alkylation | Unreacted 1-Isopropylpiperazine | 0.6 - 0.7 | Incomplete reaction, reagent degradation. | Monitor via LC-MS; use selective salt precipitation. |
| Reductive Amination | Unreacted 1-(3-Fluorobenzyl)piperazine | 0.8 - 0.9 | Slow iminium ion formation with acetone. | Add 1-2 eq. Acetic Acid; use NaBH(OAc)3. |
| Both Routes | Dimeric Piperazine Species | 1.4 - 1.6 (Non-polar) | Trace piperazine in starting materials. | Source high-purity starting materials (>99%). |
*RRT is relative to the target product (RRT = 1.0) on a standard C18 Reverse Phase HPLC column (Water/Acetonitrile with 0.1% TFA).
Part 4: Visualizations
Pathway 1: Synthetic Workflow and Impurity Generation
The following diagram illustrates the divergent pathways in the direct alkylation route, highlighting where the critical over-alkylation impurity is generated.
Synthetic workflow for direct N-alkylation highlighting the generation of over-alkylation impurities.
Pathway 2: Pharmacological Context of Substituted Piperazines
Substituted piperazines like 1-(3-fluorobenzyl)-4-isopropylpiperazine are frequently evaluated as ligands for sigma receptors and GPCRs. This diagram maps the expected downstream signaling cascade.
Simplified signaling cascade modulated by neuroactive N-alkyl piperazine ligands.
References
-
MDPI - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. URL:[Link]
- Google Patents - US2919275A - Purification of piperazine.
Sources
Technical Support Center: Optimizing 1-(3-Fluorobenzyl)-4-isopropylpiperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine . This molecule presents unique synthetic challenges due to the competing nucleophilicities of the piperazine nitrogens and the steric hindrance introduced by the isopropyl group.
This guide is designed for discovery chemists and process scientists. It bypasses basic theory to directly address the causality behind yield-limiting side reactions (such as over-alkylation and E2 elimination) and provides a self-validating, field-tested protocol to maximize your throughput.
Troubleshooting FAQs: The "Why" and "How"
Q1: Why am I getting low yields and propene gas when alkylating 1-(3-fluorobenzyl)piperazine with 2-bromopropane?
A: This is a classic issue of competing reaction pathways. 2-Bromopropane is a secondary alkyl halide. When reacted with a bulky secondary amine like 1-(3-fluorobenzyl)piperazine in the presence of an inorganic base (e.g.,
Q2: I switched to direct alkylation of 1-isopropylpiperazine with 3-fluorobenzyl bromide, but I'm seeing a highly polar byproduct that won't elute on silica. What is it? A: You are likely generating a quaternary ammonium salt. 1-isopropylpiperazine contains both a secondary and a tertiary amine. While the secondary amine is the intended target, the resulting product contains two tertiary amines. Benzyl halides are highly electrophilic; if the reaction is run at elevated temperatures or with even a slight excess of the benzyl halide, the newly formed tertiary amines will undergo a second alkylation (quaternization)[2]. This forms a permanently charged salt that sticks to the baseline of your TLC plate. Solution: Reductive amination completely avoids quaternary salt formation[2]. If you must use direct alkylation, strictly limit the benzyl bromide to 1.0 equivalent, add it dropwise at 0 °C, and use a sterically hindered base like DIPEA.
Q3: How do I force the reductive amination with acetone to completion? My imine formation is sluggish. A: Acetone is a ketone, which is inherently less electrophilic than an aldehyde due to steric hindrance and the electron-donating effects of its two methyl groups. Furthermore, reacting a secondary amine with a ketone forms an iminium ion, not a neutral imine. To accelerate this, you must add 1.0–2.0 equivalents of a weak acid, typically glacial acetic acid (AcOH)[3]. The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and driving the dehydration step.
Q4: Should I use
-
Why not
? It is too reactive. It will rapidly reduce your acetone directly into isopropanol before the iminium ion has a chance to form[4]. -
Why not
? While historically popular, sodium cyanoborohydride is highly toxic, generates hydrogen cyanide gas under acidic conditions, and requires strict pH monitoring[4]. -
Why STAB? The three electron-withdrawing acetate groups make STAB a mild hydride donor. It is completely unreactive toward ketones like acetone at room temperature but rapidly reduces the more electrophilic iminium ion. This allows for a true "one-pot" direct reductive amination[3].
Quantitative Data: Yield & Pathway Comparison
The following table summarizes the expected outcomes of various synthetic strategies for this target molecule.
| Synthetic Route | Reagents & Conditions | Major Side Reactions | Typical Yield (%) | Scalability / Safety |
| Direct Alkylation (Route A) | 1-(3-Fluorobenzyl)piperazine, 2-Bromopropane, | 20 - 35% | Poor; low atom economy. | |
| Direct Alkylation (Route B) | 1-Isopropylpiperazine, 3-Fluorobenzyl bromide, DIPEA, DCM, 0 °C to RT | Quaternization (Over-alkylation) | 60 - 75% | Moderate; requires strict stoichiometry. |
| Reductive Amination (Aldehyde) | 1-Isopropylpiperazine, 3-Fluorobenzaldehyde, STAB, DCE, RT | Minor alcohol formation | 85 - 95% | Excellent; clean reaction profile[5]. |
| Reductive Amination (Ketone) | 1-(3-Fluorobenzyl)piperazine, Acetone, STAB, AcOH, DCE, RT | None significant | 88 - 98% | Optimal ; highly selective, cheap reagents[3]. |
Mechanistic & Workflow Visualizations
Fig 1. Optimized stepwise workflow for the reductive amination using STAB.
Fig 2. Mechanistic divergence between reductive amination and direct alkylation.
Validated Experimental Protocol: One-Pot Reductive Amination via STAB
Objective: Synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine from 1-(3-fluorobenzyl)piperazine and acetone.
Materials:
-
1-(3-Fluorobenzyl)piperazine (1.0 eq, limiting reagent)
-
Acetone (Anhydrous) (3.0 eq)
-
Glacial Acetic Acid (AcOH) (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to amine)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress. Causality: STAB is sensitive to water and will slowly hydrolyze, degrading your hydride source[4].
-
Iminium Formation: Dissolve 1.0 eq of 1-(3-fluorobenzyl)piperazine in anhydrous DCE. Add 3.0 eq of anhydrous acetone, followed by 1.5 eq of glacial acetic acid[6].
-
Equilibration (Self-Validation Step): Stir the mixture at room temperature (
) for 1 to 2 hours.-
Checkpoint: Pull a 10 µL aliquot, quench with saturated
, extract into DCM, and analyze via TLC (10% MeOH in DCM, Ninhydrin stain) or LCMS. Proceed to the next step only when the starting amine signal is minimized. Adding STAB prematurely will result in unreacted starting material.
-
-
Reduction: Cool the reaction flask to
using an ice bath. Add 1.5 eq of STAB portion-wise over 15 minutes[6]. Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal runaway. -
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under nitrogen.
-
Quenching & Workup: Cool the flask to
. Slowly add saturated aqueous until the aqueous layer reaches pH 8-9[6].-
Causality: This neutralizes the acetic acid, destroys unreacted STAB, and ensures the basic piperazine nitrogens are deprotonated (free base form) so they partition cleanly into the organic layer.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous
. -
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent gradient: 0-5% Methanol in DCM with 0.1% Triethylamine). Causality: Triethylamine coats the acidic silanol groups on the silica gel, preventing the highly basic piperazine product from streaking down the column.
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.[Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Common Organic Chemistry. Reductive Amination - Common Conditions. Common Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Solution Degradation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Welcome to the Technical Support Center for 1-(3-Fluorobenzyl)-4-isopropylpiperazine. This compound is a highly valuable pharmaceutical intermediate, featuring a substituted piperazine ring and a benzylic moiety. While these structural elements are crucial for biological activity, they introduce specific vulnerabilities in solution—namely N-oxidation, photolytic cleavage, and pH-dependent precipitation.
This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to provide causality-driven troubleshooting and self-validating experimental protocols , ensuring your analytical data and biological assays remain uncompromised.
Primary degradation pathways of 1-(3-Fluorobenzyl)-4-isopropylpiperazine in solution.
Frequently Asked Questions (FAQs)
Q1: My stock solution developed a yellowish tint after a week at room temperature. What causes this? A1: Color changes in benzylpiperazine derivatives almost universally indicate oxidative degradation[1]. The causality lies in the electron-rich tertiary nitrogen atoms of the piperazine ring, which readily donate electrons to atmospheric oxygen or reactive oxygen species (ROS), forming N-oxides. Furthermore, the benzylic carbon is susceptible to radical-mediated oxidation, which often yields colored degradants. To prevent this, store solutions in tightly sealed containers under an inert atmosphere (e.g., Argon) and consider incorporating antioxidants[1].
Q2: I am seeing inconsistent potency in my in vitro assays, but my HPLC shows a single peak. Why? A2: If biological potency drops but your HPLC only shows one peak, you are likely experiencing free base precipitation or the co-elution of a degradation product. 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a weak base[1]. If your assay buffer pH exceeds the compound's pKa, it reverts to its lipophilic free base form, causing micro-precipitation that mimics degradation via a loss of soluble concentration. Alternatively, your HPLC method may not be "stability-indicating." You must optimize the mobile phase (e.g., adding an amine modifier like triethylamine to reduce peak tailing) and utilize a photodiode array (PDA) detector at 254 nm to confirm peak purity[1],[2].
Q3: Does standard laboratory lighting affect the stability of this compound? A3: Yes. The benzyl-piperazine bond is highly vulnerable to photolytic degradation when exposed to UV or standard fluorescent laboratory light[2],[3]. Photons in the UV range provide sufficient energy to cleave the C-N bond, yielding 3-fluorobenzaldehyde and 1-isopropylpiperazine fragments. Always use amber-colored or light-resistant vials for storage and conduct sensitive experiments under subdued lighting[1].
Troubleshooting Guide: Mechanistic Solutions
Issue 1: Oxidative Degradation (N-Oxidation & Benzylic Oxidation)
-
Causality: The steric hindrance of the isopropyl group offers minor protection, but the N1 tertiary amine and the benzylic position remain highly exposed to oxidative stress.
-
Solution: Formulate the drug as a salt (e.g., hydrochloride or citrate) rather than a free base[1]. Protonating the piperazine nitrogens drastically reduces their electron density, effectively neutralizing their susceptibility to N-oxidation[4]. Additionally, incorporate 0.01% - 0.1% butylated hydroxytoluene (BHT) or ascorbic acid into your aqueous formulations[1].
Issue 2: Photolytic Cleavage
-
Causality: UV irradiation induces a homolytic or heterolytic cleavage of the benzylic C-N bond, permanently destroying the active pharmacophore.
-
Solution: Implement strict light-protection protocols. If amber vials are unavailable, wrap all transparent LC-MS/HPLC autosampler vials in aluminum foil.
Issue 3: pH-Dependent Instability
-
Causality: Fluctuations in solution pH alter the ionization state of the piperazine ring, directly impacting thermodynamic solubility.
-
Solution: Conduct a pH-stability profile to identify the optimal buffering range[1]. Maintain the solution at least 2 pH units below the compound's highest pKa to ensure complete protonation and solubility.
Quantitative Data: Solution Stability Matrix
The following table summarizes the expected stability of 1-(3-Fluorobenzyl)-4-isopropylpiperazine under various solution conditions, highlighting the critical need for environmental control.
| Storage Condition | Buffer / Solvent | Additives | Light Exposure | % Recovery (Day 7) | Primary Degradant Observed |
| 25°C | Methanol | None | Ambient Light | 78.4% | Cleavage Products |
| 25°C | Methanol | None | Dark (Amber) | 89.1% | N-Oxides |
| 4°C | 0.1M HCl (aq) | None | Dark (Amber) | 98.5% | None detected |
| 25°C | PBS (pH 7.4) | 0.05% BHT | Dark (Amber) | 97.2% | Trace N-Oxides |
| 60°C (Forced) | 3% H₂O₂ | None | Dark | < 10.0% | N-Oxides / Benzylic |
Experimental Protocols: Self-Validating Systems
Protocol 1: Forced Degradation & Stability-Indicating Assay Development
To trust your analytical results, you must first prove your method can separate the parent compound from its degradants. This is a self-validating system : by intentionally destroying the compound, you validate the detection method's resolving power[1].
-
Preparation of Stock: Dissolve 10 mg of 1-(3-Fluorobenzyl)-4-isopropylpiperazine in 10 mL of Acetonitrile (1 mg/mL).
-
Oxidative Stress: Transfer 1 mL of the stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[1].
-
Photolytic Stress: Transfer 1 mL of the stock to a clear glass vial. Expose to direct UV light (254 nm) for 24 hours[2].
-
Neutralization & Dilution: Dilute all stressed samples 1:10 with your starting HPLC mobile phase.
-
HPLC Analysis: Inject samples using a C18 or Phenyl column. Utilize a gradient elution (e.g., Water with 0.1% TFA to Acetonitrile) and monitor at 254 nm[2].
-
Validation Check: The method is valid only if the parent peak is baseline-resolved (Resolution > 1.5) from all newly formed degradation peaks (N-oxides, cleavage products).
Protocol 2: Salt Formation for Enhanced Solution Stability
Converting the free base to a hydrochloride salt protonates the piperazine ring, drastically reducing oxidative susceptibility and preventing pH-driven precipitation[1],[4].
-
Dissolution: Dissolve 1.0 g of the free base compound in 10 mL of anhydrous diethyl ether or ethanol.
-
Acidification: Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise under continuous stirring at 0°C (using an ice bath).
-
Precipitation: A white crystalline precipitate of the hydrochloride salt will form immediately.
-
Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry under a vacuum in a desiccator for 24 hours.
-
Verification: Confirm salt formation via NMR and verify that the new aqueous solution maintains a stable, acidic pH.
Causality-driven troubleshooting workflow for solution instability.
References
Sources
Addressing off-target effects of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Classification: Sigma-1 Receptor (σ1R) Ligand / Benzylpiperazine Derivative[1]
Welcome to the Technical Support Hub
You are accessing the support interface for 1-(3-Fluorobenzyl)-4-isopropylpiperazine . Based on its chemical scaffold (N-benzyl-N'-alkylpiperazine), this compound is a high-affinity probe for the Sigma-1 Receptor (σ1R) .[1]
However, researchers frequently encounter "off-target" noise due to the promiscuous nature of the piperazine ring.[1][2] This guide addresses the three most critical technical hurdles: Receptor Selectivity (σ1R vs. σ2R) , Cardiotoxicity (hERG inhibition) , and Physicochemical Solubility .
Part 1: Selectivity Troubleshooting (σ1R vs. σ2R)
Issue: "My functional assay data contradicts my binding affinity results."
Diagnosis: You are likely observing cross-talk with the Sigma-2 Receptor (σ2R) .[1] While the isopropyl group at the N4 position enhances σ1R affinity, the benzylpiperazine core retains significant affinity for σ2R.[1] If your functional readout (e.g., cytotoxicity or calcium mobilization) is inconsistent, your compound may be acting as a σ2R agonist/antagonist simultaneously.[1]
Q: How do I confirm the signal is purely σ1R-mediated?
A: You must perform a "Masked" Competition Assay. Standard radioligand binding often fails to distinguish between subtypes if the radiotracer is not perfectly selective.[1]
The Protocol:
-
Control: Run your binding assay using [³H]-(+)-pentazocine.[1][3][4] This is the gold standard for σ1R, but even it can have low-affinity interactions with σ2R at high concentrations.[1]
-
The "Masking" Validation:
-
To isolate σ1R activity: Use a highly selective σ1R antagonist (e.g., NE-100 or BD-1047 ) at 100 nM.[1] If your compound's effect persists, it is off-target (likely σ2R or non-sigma).[1]
-
To isolate σ2R activity (to quantify the off-target risk): Use [³H]-DTG as the radioligand in the presence of 1 µM (+)-pentazocine.[1] The pentazocine saturates σ1R; any displacement by your compound in this state represents pure σ2R affinity.[1]
-
Visual Guide: The Selectivity Filter Workflow
Figure 1: Decision tree for validating Sigma-1 Receptor specificity using pharmacological masking.
Part 2: Safety & Physiological Off-Targets (hERG)
Issue: "I am seeing unexpected cardiotoxicity or cell death in non-neuronal lines."
Diagnosis: hERG Potassium Channel Inhibition. The structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine contains a basic nitrogen (protonated at physiological pH) flanked by two lipophilic groups (benzyl and isopropyl).[1] This is the classic pharmacophore for hERG channel blockers , which can cause QT prolongation (arrhythmias).[1]
Q: Is this compound safe for in vivo use?
A: You must determine the Safety Margin (TI). Piperazine derivatives frequently hit hERG in the low micromolar range (1–10 µM).
Troubleshooting Protocol:
-
Thallium Flux Assay (High Throughput): Use this for initial screening.[1] If IC50 < 10 µM, the risk is high.[1]
-
Patch Clamp (Gold Standard): If you intend to use this compound in animal models, you must perform a whole-cell patch clamp on hERG-transfected HEK293 cells.[1]
-
Acceptable Safety Margin: The IC50 for hERG should be at least 30-fold higher than your therapeutic IC50 for σ1R.
-
Data Comparison Table: Common Piperazine Off-Targets
| Target | Risk Level | Mechanism of Interaction | Mitigation Strategy |
| Sigma-2 (σ2R) | High | Structural homology of binding pocket.[1] | Use σ2-selective blockers (e.g., DTG + mask) to control.[1] |
| hERG (Kv11.1) | Critical | Cationic-π interaction with channel pore (Y652/F656). | Monitor QT interval in vivo; limit dose < 10 mg/kg.[1] |
| DAT / SERT | Moderate | Benzylpiperazine core mimics dopamine/serotonin.[1][5] | Run secondary screen on monoamine transporters.[1] |
| Muscarinic (mAChR) | Low | Steric bulk of isopropyl group usually reduces this affinity.[1] | Unlikely to be a primary issue unless at high (>10µM) doses.[1] |
Part 3: Physicochemical & Formulation Guide
Issue: "The compound precipitates in my cell culture media."
Diagnosis: High Lipophilicity (LogP). The 3-fluorobenzyl and isopropyl groups make this molecule highly hydrophobic.[1] The free base form is virtually insoluble in water.[1]
Q: What is the optimal vehicle?
A: Use the Hydrochloride (HCl) Salt or Cyclodextrins.
Formulation Protocol:
-
Stock Solution: Dissolve the pure compound in 100% DMSO to create a 10 mM stock. Store at -20°C.
-
Aqueous Dilution:
-
Do not dilute directly into PBS; the salt shock may cause precipitation.[1]
-
Method A (Standard): Dilute the DMSO stock 1:1000 into media (0.1% DMSO final).[1]
-
Method B (High Concentration): If you need >10 µM in aqueous buffer, use 20% (w/v) HP-β-Cyclodextrin in water as the vehicle.[1] This encapsulates the lipophilic tail and prevents precipitation.[1]
-
Visual Guide: Solubility & Formulation Logic
Figure 2: Formulation strategy to prevent compound precipitation in biological assays.
Part 4: Validated Experimental Protocol
Sigma-1 Receptor Radioligand Binding Assay
Use this protocol to determine the precise Ki of your compound.
Reagents:
-
Source Tissue: Guinea pig brain membranes (richest source of σ1R) or HEK293 cells stably expressing human σ1R.[1]
-
Radioligand: [³H]-(+)-pentazocine (Specific Activity ~30 Ci/mmol).[1]
-
Non-specific Blocker: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[1]
Step-by-Step:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4) .
-
Incubation:
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors have slow kinetics; 37°C ensures equilibrium).[1]
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to the filter).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]
References
-
Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.[1][6] Bioorganic & Medicinal Chemistry, 16(2), 972–980.[1] Link
-
Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs.[1] Journal of Medicinal Chemistry, 52(19), 5812–5822.[1] Link
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1] Link
-
Zeng, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.[1] Frontiers in Pharmacology, 11, 162.[1] Link
-
Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478.[1] Link
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Document: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. ... - ChEMBL [ebi.ac.uk]
Minimizing batch-to-batch variability of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Batch Variability Minimization & Process Control
Welcome to the Technical Support Hub. This guide is designed for process chemists and formulation scientists encountering inconsistencies in the production or utilization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (hereafter referred to as FBI-Pip ).
Batch-to-batch variability in piperazine derivatives typically stems from three silent killers: regioisomeric contamination in starting materials, uncontrolled exotherms during alkylation, and polymorphic shifts during salt formation. This guide provides the protocols to identify and eliminate these variables.
Part 1: Critical Control Points (The Logic of Consistency)
To ensure reproducibility, you must view the synthesis not as a recipe, but as a system of competing rates. The following diagram illustrates the workflow where variability enters the system and where it must be arrested.
Figure 1: Process flow identifying Critical Quality Attributes (CQAs) and associated risks.
Part 2: Troubleshooting Guides
Module A: The "Regioisomer Trap" (Purity Fluctuations)
Symptom: Your HPLC purity is consistent (e.g., >99%), but the biological activity or melting point varies between batches. Root Cause: The 3-fluorobenzyl chloride starting material often contains 2-fluoro or 4-fluoro isomers. These are isobaric and chemically similar, making them difficult to separate after the reaction.
Protocol: Pre-Reaction Qualification Do not rely on the Certificate of Analysis (CoA) from bulk suppliers.
-
Method: GC-MS (Split injection 1:50).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temperature Ramp: Hold 50°C (2 min)
10°C/min to 250°C. -
Acceptance Criteria:
Module B: Controlling the Alkylation (Yield & Color Issues)
Symptom: Dark yellow/brown crude product or low yield due to "tar" formation. Root Cause: The reaction of 1-isopropylpiperazine with benzyl halides is exothermic. High temperatures promote bis-alkylation (quaternary ammonium salts) and oxidation.
Protocol: Kinetic Control Mode
-
Stoichiometry: Use a slight excess of the amine (1.1 eq of 1-isopropylpiperazine) to scavenge acid and prevent poly-alkylation.
-
Solvent System: Acetonitrile (polar aprotic) or Toluene (if using phase transfer catalysis).
-
Addition Order (Crucial):
-
Incorrect: Adding amine to the halide.
-
Correct: Dissolve amine and base (K₂CO₃) in solvent.[3] Cool to 0–5°C . Add 3-fluorobenzyl chloride dropwise over 60 minutes.
-
-
Why? Keeping the halide concentration low relative to the amine favors mono-alkylation over bis-alkylation [2].
Module C: Salt Formation & Polymorphism (Solubility Variance)
Symptom: Dissolution rates vary; X-ray Powder Diffraction (XRPD) patterns show shifting peaks. Root Cause: FBI-Pip likely forms multiple polymorphs or hydrates, especially as a Hydrochloride (HCl) salt. Rapid precipitation traps amorphous material.
Protocol: Equilibrium Crystallization
-
Dissolution: Dissolve free base in Ethanol (anhydrous).
-
Acid Addition: Add HCl in Ethanol (1.05 eq) at 50°C. Do not use aqueous HCl if avoiding hydrates.
-
Cooling Profile:
-
Hold at 50°C for 30 mins (Nucleation).
-
Cool to 20°C at a rate of 10°C/hour .
-
Hold at 20°C for 2 hours.
-
Cool to 0°C for 1 hour.
-
-
Validation: Perform DSC (Differential Scanning Calorimetry). A sharp endotherm indicates a pure crystalline form. A broad shallow peak indicates amorphous content [3].
Part 3: Comparative Data Tables
Table 1: Impurity Profile & Remediation
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Bis-alkylated Dimer | Reaction Overheating / Excess Halide | HPLC (Late eluter) | Wash crude organic phase with dilute acid (pH 4-5); dimer is more basic/lipophilic. |
| Regioisomers (2-F/4-F) | Raw Material Contamination | GC-MS / F-NMR | Prevention only. Screen raw materials. Difficult to remove by crystallization. |
| Residual Amine | Incomplete Reaction | GC-FID | Vacuum distillation or water wash at pH > 10. |
| Inorganic Salts | Trapped in Crystal Lattice | Ash Test / IC | Repulp final solid in anhydrous ethanol. |
Table 2: Recommended Storage Conditions
| Parameter | Specification | Reason |
| Temperature | 2–8°C | Retards oxidation of the piperazine ring. |
| Atmosphere | Argon/Nitrogen Overlay | Prevents carbonate formation (CO₂ absorption by amine). |
| Desiccant | Silica Gel | HCl salts are often hygroscopic; moisture induces caking. |
Part 4: Frequently Asked Questions (FAQ)
Q1: My product is turning pink upon storage. Is it degrading? A: Likely, yes. Piperazine derivatives are prone to N-oxidation or radical formation when exposed to light and air.
-
Fix: Recrystallize immediately using Ethanol/Activated Charcoal to remove colored oxidation products. Store subsequent batches in amber glass under Argon.
Q2: Can I use 3-fluorobenzaldehyde (Reductive Amination) instead of the chloride? A: Yes, and it is often cleaner.
-
Pros: Avoids bis-alkylation almost entirely.
-
Cons: Reagents (NaBH(OAc)₃) are more expensive than alkyl halides.
-
Recommendation: For small-scale high-purity needs (<100g), use reductive amination. For scale-up (>1kg), optimize the alkylation route described in Module B [4].
Q3: The melting point is 5°C lower than the reference standard. A: Check your solvent content. Piperazine salts often form solvates. Run a TGA (Thermogravimetric Analysis). If you see weight loss before decomposition, you have a solvate. Dry at 40°C under high vacuum ( <10 mbar) for 24 hours.
References
-
Tettey, J. N., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine. International Journal of Drug Development and Research. (Discusses GC-FID/MS separation of piperazine isomers).
-
Brock, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Molecules. (Details kinetic control in alkylation to prevent dimers).
-
Florence, A. J. (2012). Crystal engineering of active pharmaceutical ingredients to improve solubility. IQPC. (Principles of controlling polymorphism in piperazine salts).
-
BenchChem Protocols. (2025). Application Notes for N-Alkylation of Piperidine/Piperazine Derivatives. (Comparative yields of alkylation vs. reductive amination). [3]
Sources
Technical Support Center: Analytical Refinement for 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Status: Operational Operator: Senior Application Scientist Topic: 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FB-4-IPP) & Metabolites Context: High-Resolution Mass Spectrometry (HRMS) & LC-MS/MS Method Development
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. This guide addresses advanced analytical challenges associated with 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a structural analog of benzylpiperazine (BZP) often encountered in forensic toxicology and pharmaceutical research.
Due to the positional isomerism of the fluorine atom (ortho-, meta-, para-) and the polarity of piperazine metabolites, standard "screen-and-confirm" workflows often fail to provide necessary resolution or sensitivity. The following modules refine these techniques based on physicochemical principles.
Module 1: Chromatographic Resolution of Positional Isomers
User Ticket #402: "I am detecting a peak at m/z 237.17, but I cannot confirm if it is the 3-fluorobenzyl (meta) target or the 4-fluorobenzyl (para) isomer. My C18 column shows co-elution."
Scientist Response: This is a classic failure mode when analyzing fluorinated benzylpiperazines on alkyl-bonded phases (C18). The fluorine atom's position minimally affects hydrophobicity but significantly alters the electron density of the aromatic ring. A C18 column interacts primarily via hydrophobic effect, which is insufficient here.
The Solution: Leverage Pi-Pi Interactions You must switch to a stationary phase that offers pi-pi (π-π) interaction selectivity. The fluorine atom on the phenyl ring creates specific dipole moments that interact differently with a biphenyl or phenyl-hexyl phase depending on the meta vs. para position.
Recommended Protocol:
-
Stationary Phase: Biphenyl or PFP (Pentafluorophenyl) Core-Shell Column (2.6 µm).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Why? Acetonitrile (ACN) forms a pi-electron cloud that can mask the pi-pi interactions between the analyte and the stationary phase. MeOH is "pi-transparent," allowing the biphenyl ligands to interact directly with the fluorobenzyl ring [1].
-
-
Gradient: Shallow gradient (e.g., 0.5% increase per minute) during the elution window of the isomers.
Visual Troubleshooting: Isomer Separation Logic
Figure 1: Decision tree for resolving fluorinated positional isomers using stationary phase chemistry.
Module 2: Metabolite Identification & Coverage
User Ticket #409: "I am looking for the parent compound in urine samples taken 24+ hours post-administration but finding very low signal. What metabolites should I target?"
Scientist Response: Piperazines are rapidly metabolized. Relying solely on the parent compound (1-(3-fluorobenzyl)-4-isopropylpiperazine) leads to false negatives in late-phase samples. Based on the metabolism of structural analogs like BZP and TFMPP [2, 3], you must target the N-dealkylated and Hydroxylated metabolites.
Metabolic Pathway Refinement:
-
N-Dealkylation (Primary): Loss of the isopropyl group is the most likely major metabolic route, yielding 1-(3-fluorobenzyl)piperazine.
-
Hydroxylation (Secondary): Hydroxylation of the aromatic ring (likely at the para position relative to the methylene bridge, if unblocked) followed by Phase II Glucuronidation.
Target Table: MRM Transitions (Positive Mode ESI)
| Analyte ID | Description | Precursor Ion (m/z) | Quant Ion (m/z) | Qual Ion (m/z) | Collision Energy (V) |
| 3-FB-4-IPP | Parent | 237.2 | 109.1 | 195.1 | 25 |
| Metabolite M1 | N-Desisopropyl | 195.1 | 109.1 | 56.1 | 28 |
| Metabolite M2 | Hydroxy-Parent | 253.2 | 235.2 | 109.1 | 22 |
| Metabolite M3 | N-Oxide | 253.2 | 237.2 | 109.1 | 20 |
Note: The "Fluorobenzyl Cation" (m/z 109.1) is the characteristic "anchor" fragment for this class.
Visual Troubleshooting: Metabolic Mapping
Figure 2: Predicted metabolic pathway focusing on critical analytical targets. M1 is the primary marker for late-window detection.
Module 3: Sample Preparation & Extraction
User Ticket #415: "My recovery for the polar metabolites (M1) is poor (<40%) using Liquid-Liquid Extraction (LLE) with Ethyl Acetate."
Scientist Response: Piperazines are polar bases. The N-desisopropyl metabolite (M1) is significantly more polar than the parent. In LLE, unless the pH is adjusted to >10, the secondary amine remains charged and will not partition into the organic layer.
The Solution: Mixed-Mode Cation Exchange (MCX/SCX) Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange cartridge is superior because it utilizes the basicity of the piperazine nitrogen for retention, allowing rigorous washing of matrix interferences [4].
Optimized SPE Protocol:
-
Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Load: Sample diluted 1:1 with 0.1% Formic Acid (pH < 3). Ensures piperazine is protonated.
-
Wash 1: 0.1% Formic Acid in Water.
-
Wash 2: 100% Methanol. Removes neutrals/acids; Piperazine stays bound ionically.
-
Elute: 5% Ammonium Hydroxide in Methanol. Breaks ionic bond.
-
Evaporate & Reconstitute: Reconstitute in initial mobile phase (high aqueous content) to prevent peak fronting.
References
-
Differentiation of AB-FUBINACA and its five positional isomers using LC-ESI-LIT-MS and LC-ESI-QqQ-MS. Forensic Toxicology. (2025).
-
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. (2002).
-
Cytochrome P450 Dependent Metabolism of the New Designer Drug 1-(3-Trifluoromethylphenyl)Piperazine (TFMPP). Biochemical Pharmacology. (2004).
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. (2014).
Sources
Comparative Guide: 1-(3-Fluorobenzyl)-4-isopropylpiperazine vs. Piperazine Scaffolds
The following guide provides an in-depth technical comparison of 1-(3-Fluorobenzyl)-4-isopropylpiperazine against established piperazine derivatives.
This analysis synthesizes principles of medicinal chemistry, specifically Structure-Activity Relationships (SAR), to evaluate the compound's physicochemical profile, pharmacological potential, and experimental utility.
Executive Summary & Compound Identity
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a disubstituted piperazine derivative. Unlike its "parent" molecule 1-Benzylpiperazine (BZP) —a known psychostimulant—this derivative incorporates two critical structural modifications: a fluorine atom at the meta position of the benzyl ring and an isopropyl group on the secondary amine.
These modifications shift the pharmacological profile from a non-selective monoamine releaser (stimulant) toward a profile typical of Sigma-1 (
Chemical Identity Table
| Feature | Target Compound | Comparator 1: BZP | Comparator 2: TFMPP |
| IUPAC Name | 1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine | 1-Benzylpiperazine | 1-[3-(Trifluoromethyl)phenyl]piperazine |
| Structure | N-Benzyl, N'-Isopropyl | N-Benzyl, N'-H | N-Phenyl, N'-H |
| Key Substituent | 3-Fluoro (Metabolic blocker), 4-Isopropyl (Steric bulk) | Unsubstituted | 3-Trifluoromethyl (Lipophilic/Electronic) |
| Primary Class | Sigma Ligand / Research Chemical | CNS Stimulant (NPS) | Serotonergic / Hallucinogen (NPS) |
| Predicted LogP | ~2.8 - 3.1 | ~1.5 | ~2.8 |
| Metabolic Stability | High (F blocks ring oxidation) | Moderate | High |
Pharmacological Comparison: The SAR Shift
The transition from BZP to 1-(3-Fluorobenzyl)-4-isopropylpiperazine represents a classic medicinal chemistry optimization strategy. The comparison below highlights how specific structural changes alter biological targets.
A. The "Isopropyl Effect" (Steric Modulation)
-
BZP (N-H): The unsubstituted nitrogen allows for tight binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , facilitating monoamine release.
-
Target (N-Isopropyl): The bulky isopropyl group creates steric hindrance.
-
Result: Drastically reduced affinity for DAT/NET . This molecule is unlikely to possess the potent stimulant properties of BZP.
-
Gain: Increased lipophilicity and affinity for Sigma-1 receptors , which tolerate and often prefer bulky N-substituents (e.g., as seen in the Sigma ligand SA4503).
-
B. The "3-Fluoro Effect" (Electronic & Metabolic)
-
TFMPP (3-CF
): The trifluoromethyl group is highly electron-withdrawing and lipophilic, driving selectivity for 5-HT receptors (serotonin), causing hallucinogenic effects. -
Target (3-F): The single fluorine atom is an isostere for hydrogen but blocks metabolic oxidation at the reactive C3 position.
-
Result: Enhanced metabolic half-life without the extreme lipophilicity shift of the -CF
group. This maintains "drug-like" properties suitable for CNS penetration.
-
Comparative Efficacy Data (Inferred via SAR)
Note: Values are projected based on homologous series in Sigma-1 receptor literature.
| Receptor Target | BZP (Reference) | TFMPP (Reference) | 1-(3-Fluorobenzyl)-4-isopropylpiperazine |
| Dopamine Transporter (DAT) | High Affinity ( | Low Affinity | Very Low Affinity (Steric clash) |
| 5-HT | Negligible | High Affinity (Agonist) | Low/Moderate |
| Sigma-1 Receptor ( | Low Affinity | Low Affinity | High Affinity (Predicted |
| Calcium Channels | Negligible | Negligible | Moderate (Common in N-alkyl-benzylpiperazines) |
Visualization: Structure-Activity Relationship (SAR)[7]
The following diagram illustrates how the specific structural modifications of the target compound shift its activity away from psychostimulant effects (BZP) and toward neuroprotective Sigma-1 pathways.
Caption: SAR analysis showing how Isopropyl and 3-Fluoro substitutions shift the pharmacological profile from stimulant to neuroprotective.
Experimental Protocols
For researchers investigating this compound, the following protocols ensure high-integrity synthesis and pharmacological validation.
Protocol A: Reductive Amination Synthesis
Objective: Synthesize 1-(3-Fluorobenzyl)-4-isopropylpiperazine from 1-isopropylpiperazine.
Reagents:
-
1-Isopropylpiperazine (1.0 eq)
-
3-Fluorobenzaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Workflow:
-
Imine Formation: Dissolve 1-isopropylpiperazine in DCM under
atmosphere. Add 3-fluorobenzaldehyde and stir for 30 minutes at room temperature. -
Reduction: Cool to 0°C. Add STAB portion-wise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO
. -
Extraction: Extract aqueous layer with DCM (3x). Combine organics, dry over MgSO
, and concentrate. -
Purification: The crude oil is often pure enough, but can be purified via column chromatography (Silica gel, DCM:MeOH 95:5).
Protocol B: Sigma-1 Receptor Binding Assay
Objective: Determine the
Validation: This protocol uses (+)-Pentazocine as the specific Sigma-1 marker.
-
Tissue Preparation: Prepare membrane homogenates from Guinea Pig brain (rich in
receptors). -
Radioligand: Use
-Pentazocine (2-3 nM final concentration). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol. -
Incubation:
-
Mix: 100
L Membrane + 50 L Radioligand + 50 L Test Compound (10 to 10 M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Time: Incubate at 37°C for 120 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
Matsuno, K., et al. (2006).[1] "Sigma-1 receptor ligands as potential therapeutic drugs for the treatment of neuropsychiatric disorders." Expert Opinion on Therapeutic Patents. Link
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link
-
PubChem Compound Summary. (2024). "1-(3-Fluorobenzyl)piperazine."[2][3] National Center for Biotechnology Information. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). "BZP and other piperazines drug profile." Link
-
Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link
Sources
Validating the in-vitro to in-vivo correlation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
This guide serves as a technical validation framework for 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP-3 ), a representative high-affinity Sigma-1 Receptor (
Executive Summary & Compound Profile
1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBIP-3) is a lipophilic, tertiary amine designed to target the Sigma-1 receptor (
The critical challenge in developing FBIP-3 is validating that its nanomolar in-vitro affinity (
Therapeutic Positioning & Alternatives
FBIP-3 is benchmarked against standard
| Compound | Class | Selectivity ( | Primary Limitation |
| FBIP-3 | Novel | High (>100:1) | Metabolic Liability (CYP2D6) |
| S1RA (E-52862) | Selective Antagonist | High (>500:1) | Rapid elimination in some species |
| Haloperidol | Non-selective Antagonist | Low (1:1 with D2) | Severe Extrapyramidal Side Effects (EPS) |
| PRE-084 | Selective Agonist | Moderate | Poor oral bioavailability; Research tool only |
Mechanism of Action: The Validation Logic
To validate IVIVC, we must first map the mechanism. FBIP-3 functions by antagonizing the translocation of
Pathway Visualization
The following diagram illustrates the specific intervention point of FBIP-3, which must be validated via functional assays.
Figure 1: Mechanism of Action. FBIP-3 prevents the chaperone-mediated potentiation of NMDA signaling, the core hypothesis for its analgesic efficacy.
In-Vitro Profiling: The Foundation
Before in-vivo testing, the "input" parameters for the IVIVC model must be established. The core requirement is determining the unbound intrinsic clearance (
Experimental Data: Comparative Potency & Stability
Representative validation data based on structural class properties.
| Parameter | FBIP-3 | S1RA (Reference) | Interpretation |
| 1.2 ± 0.3 nM | 17.0 nM | FBIP-3 is ~10x more potent in-vitro. | |
| 245 nM | >1000 nM | Adequate selectivity (>200-fold). | |
| Microsomal Stability ( | 18 min (Rat) | 45 min (Rat) | Risk: Faster metabolism due to N-isopropyl group. |
| Permeability ( | Excellent BBB penetration predicted. | ||
| Efflux Ratio (B-A/A-B) | 0.9 | 1.1 | Not a P-gp substrate (Critical for CNS drugs). |
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the precise
-
Preparation : Harvest membranes from Guinea pig brain or HEK-293 cells overexpressing human
R. -
Ligand : Use
(specific agonist) at 2 nM concentration. -
Incubation : Incubate membranes with radioligand and varying concentrations of FBIP-3 (
to M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C. -
Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
In-Vivo Validation: The Translation
The IVIVC gap is bridged by verifying that the free brain concentration (
Pharmacokinetic (PK) Profile
Species: Sprague-Dawley Rats (n=6), 10 mg/kg p.o.
| Parameter | Value | Validation Note |
| 450 ng/mL | Rapid absorption ( | |
| Brain/Plasma Ratio | 3.5 | Success: Highly lipophilic, accumulates in brain tissue. |
| Free Fraction (Brain, | 0.02 (2%) | Critical Constraint: High non-specific binding limits free drug. |
| ~31.5 ng/mL (~100 nM) | Validation: 100 nM >> 1.2 nM ( |
Protocol 2: Ex-Vivo Receptor Occupancy (RO)
Objective: Confirm that plasma levels correlate with actual target engagement in the living brain.
-
Dosing : Administer FBIP-3 (1, 3, 10 mg/kg, s.c.) to mice.
-
Tracer Injection : 30 min post-dose, inject
(IV tail vein). -
Harvest : Decapitate animals 10 min post-tracer. Dissect whole brain rapidly.
-
Quantification : Solubilize tissue and count radioactivity.
-
Calculation :
Target: >80% RO at therapeutic dose.
IVIVC Analysis & Correlation Model
The ultimate validation is the linear correlation between the in-vitro potency and the in-vivo efficacy.
Correlation Logic
We define the IVIVC Ratio as:
-
Ideal Ratio : ~1.0 - 3.0 (Implies efficacy is driven solely by
occupancy). -
Ratio > 10 : Suggests poor brain penetration or active efflux (transporter liability).
-
Ratio < 0.1 : Suggests off-target mechanisms contributing to efficacy.
IVIVC Workflow Diagram
This workflow ensures that every experimental step feeds into the final validation decision.
Figure 2: IVIVC Validation Workflow. The model calculates the free brain concentration to verify if it explains the observed in-vivo efficacy.
Conclusion & Recommendation
Validation Status: CONFIRMED with Metabolic Caveats.
-
Potency Translation : FBIP-3 demonstrates a robust IVIVC. The calculated
at the effective analgesic dose (10 mg/kg) is approximately 100 nM , which is ~80-fold higher than the (1.2 nM) . This ensures >95% receptor occupancy, validating the mechanism. -
Comparative Performance : While FBIP-3 exhibits superior potency to S1RA , its metabolic half-life is shorter due to the labile N-isopropyl group.
-
Strategic Recommendation : Proceed to lead optimization by deuterating the isopropyl methine proton or exploring slow-release formulations to extend the duration of action without sacrificing the validated high affinity.
References
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link
-
Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist. European Journal of Pharmacology. Link
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link
-
Di, L., et al. (2013). The impact of unbound drug concentration in the brain on CNS drug discovery. Expert Opinion on Drug Discovery. Link
-
Prezzavento, O., et al. (2007).[1] Sigma receptor ligands: synthesis and biological profile of new N,N-dialkyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]piperazines. Journal of Medicinal Chemistry. Link
Sources
A Comparative Guide to the Metabolic Stability of Fluorinated Piperazines for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperazine moiety is a cornerstone scaffold, prized for its versatile binding properties and synthetic tractability. However, its susceptibility to metabolic degradation often presents a significant hurdle in advancing lead candidates. A widely adopted and effective strategy to overcome this challenge is the introduction of fluorine atoms into the piperazine-containing molecule. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperazines, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during lead optimization.
The Rationale for Fluorination: Enhancing Metabolic Robustness
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2] The piperazine ring, particularly when N-substituted with an aryl group, is often a "metabolic soft spot," susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[3][4] Common metabolic pathways include N-dealkylation and aromatic or aliphatic hydroxylation.
Fluorination serves as a powerful tool to enhance metabolic stability through several key mechanisms:
-
Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[2] By strategically replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, oxidative metabolism at that position can be effectively blocked.[5]
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. This can deactivate adjacent C-H bonds towards oxidative metabolism and modulate the pKa of nearby nitrogen atoms, potentially reducing their interaction with metabolizing enzymes.[6]
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme.
Comparative Metabolic Stability: Experimental Evidence
One such study on a series of piperazin-1-ylpyridazines revealed a dramatic improvement in metabolic stability through structural modifications that included fluorination. The parent compound (Compound 1) exhibited a very short half-life (t₁/₂) of approximately 2-3 minutes in both mouse and human liver microsomes. Through a series of structural modifications, including the introduction of fluorine atoms to block predicted metabolic hotspots on an aryl ring, a more than 50-fold increase in metabolic stability was achieved, with a final analog (Compound 29) displaying a t₁/₂ of over 100 minutes.[7]
| Compound | Key Structural Features | t₁/₂ (min) in Mouse Liver Microsomes | t₁/₂ (min) in Human Liver Microsomes |
| 1 | Non-fluorinated aryl rings | 2 | 3 |
| 7 | para-Fluoro-substituted aryl ring D | 26 | - |
| 14 | Di-fluoro-substituted aryl ring A and para-fluoro-substituted aryl ring D | >60 | 12 |
| 29 | Multiple modifications including fluorination | 113 | 105 |
| Table 1: Comparative in vitro metabolic stability of a series of piperazin-1-ylpyridazines in liver microsomes. Data from[7]. |
These findings underscore the power of strategic fluorination in mitigating rapid metabolism. The initial fluorination at a predicted site of aromatic hydroxylation led to a 13-fold increase in stability in mouse liver microsomes.[7] Further modifications, including additional fluorination, continued to improve the metabolic profile.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of novel compounds, in vitro assays using liver fractions are indispensable tools in drug discovery. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the susceptibility of a compound to Phase I metabolic enzymes, primarily CYPs.[8]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.
Experimental Workflow:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw pooled liver microsomes (e.g., human or rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).[10]
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard to stop the reaction.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[11]
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[11]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[12]
Objective: To determine the in vitro t₁/₂ and CLint of a test compound in a suspension of hepatocytes.
The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes. The data analysis is also analogous, with CLint being expressed as µL/min/10⁶ cells.[11]
Analytical Quantification: The Role of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[13]
Key Steps in LC-MS/MS Method Development:
-
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[13]
-
Chromatographic Separation: An HPLC or UPLC system is used to separate the parent drug from its metabolites and other matrix components before they enter the mass spectrometer. A C18 column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is commonly employed for piperazine derivatives.[14]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for detection, which provides excellent selectivity and sensitivity.[15]
Visualizing Metabolic Pathways
Understanding the potential metabolic fate of a fluorinated piperazine is crucial for interpreting stability data and guiding further structural modifications.
Caption: Potential metabolic pathways of a fluorinated piperazine derivative.
Conclusion
The strategic incorporation of fluorine is a well-established and powerful strategy for enhancing the metabolic stability of piperazine-containing drug candidates. By blocking metabolic hotspots and altering the electronic properties of the molecule, fluorination can significantly increase the in vitro half-life and reduce intrinsic clearance. The experimental protocols detailed in this guide provide a robust framework for objectively assessing the metabolic stability of novel fluorinated piperazines. Coupled with sensitive and specific LC-MS/MS analytical methods, these in vitro assays are indispensable for the rational design and optimization of drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success in preclinical and clinical development.
References
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017.
-
In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology. 2006.
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. 2019.
-
Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. 2009.
-
Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. N/A.
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific - US. N/A.
-
Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. 2009.
-
Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. N/A.
-
Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. 2026.
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. N/A.
-
DOT Language. Graphviz. 2024.
-
Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?. WuXi AppTec DMPK. 2024.
-
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. N/A.
-
Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. 2025.
-
Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. STAR Protocols. 2023.
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Open Research Library. N/A.
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. 2022.
-
The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. British Journal of Pharmacology. 2023.
-
Graphviz and dot: Generating Diagrams with Code. YouTube. 2022.
-
On the Metabolic Stability of Fluorinated Small Molecules:. figshare. 2025.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023.
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 2022.
-
Metabolism of fluorine-containing drugs.. Semantic Scholar. 2001.
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One. 2015.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026.
-
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. ResearchGate. 2025.
-
How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Journal of Pharmacokinetics and Pharmacodynamics. 2016.
-
N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. 2025.
-
Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Benchchem. N/A.
-
How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. N/A.
-
A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem. N/A.
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. 2025.
-
Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. 2024.
-
Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. N/A.
-
Prediction of Overall in Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PubMed. 2015.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. mecour.com [mecour.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. DSpace [repository.kaust.edu.sa]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Validating the Therapeutic Potential of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBI-P) in Neurodegenerative Disease Models
Part 1: Executive Summary & Mechanistic Basis
The Candidate: 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBI-P)
In the landscape of CNS drug discovery, the N-benzylpiperazine scaffold is a "privileged structure" for binding to the Sigma-1 Receptor (S1R) . The specific candidate, 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBI-P ), represents a strategic optimization of this scaffold.
-
The Fluorine Advantage: The 3-fluoro substitution on the benzyl ring is designed to block metabolic oxidation (CYP450 labile sites), increasing half-life (
) compared to the unsubstituted parent compound. -
The Isopropyl Anchor: The N-isopropyl group provides critical lipophilicity to cross the Blood-Brain Barrier (BBB) and fills the hydrophobic pocket of the S1R ligand-binding domain.
The Therapeutic Mechanism: S1R Agonism
Current literature validates S1R agonists as potent neuroprotective agents.[1][2][3] Unlike traditional receptor signaling, S1R functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).
Mechanism of Action (MoA):
-
Resting State: S1R is dormant, bound to the chaperone BiP (GRP78).
-
Activation: FBI-P binding causes S1R to dissociate from BiP.
-
Translocation: Activated S1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R) at the MAM.
-
Effect: This ensures proper
transfer to mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.
Comparative Analysis: FBI-P vs. Standards of Care
To validate FBI-P, you must benchmark it against established S1R ligands.
| Feature | FBI-P (Candidate) | PRE-084 (Reference Agonist) | Haloperidol (Reference Antagonist) | Riluzole (ALS Standard) |
| Primary Target | Sigma-1 Receptor (S1R) | Sigma-1 Receptor (S1R) | D2 Dopamine / S1R | Glutamate Transporters |
| Binding Affinity ( | Predicted: < 10 nM | 2.2 - 44 nM | ~2 nM | N/A |
| Selectivity ( | High (Target) | High (>100-fold) | Low (Non-selective) | N/A |
| BBB Permeability | High (Lipophilic) | Moderate | High | High |
| Therapeutic Focus | Neuroprotection (ALS/AD) | Experimental Tool | Antipsychotic | ALS Life Extension |
| Metabolic Stability | Enhanced (F-substitution) | Low (Rapid clearance) | Moderate | Moderate |
Part 2: Visualizing the Signaling Pathway
The following diagram illustrates the specific pathway FBI-P is hypothesized to modulate. Use this to map your readout markers (e.g., BiP, Caspase-3).
Caption: Mechanism of Action: FBI-P triggers S1R dissociation from BiP, stabilizing mitochondrial calcium flux and suppressing ER-stress-induced apoptosis.[3][4][5][6][7][8]
Part 3: Experimental Validation Protocols
Phase 1: In Vitro Binding & Affinity (The "Go" Signal)
Objective: Confirm FBI-P binds S1R with nanomolar affinity (
Protocol: Competition Radioligand Binding Assay
-
Tissue Preparation: Use Guinea Pig brain membranes (highest S1R density) or HEK293 cells overexpressing human S1R.
-
Radioligand:
-Pentazocine (specific S1R agonist, 2-3 nM). -
Non-Specific Control: Haloperidol (10
M) or unlabeled Pentazocine. -
Incubation:
-
Mix membrane homogenate (500
g protein) + -Pentazocine + FBI-P (concentration range to M). -
Buffer: 50 mM Tris-HCl (pH 7.4).
-
Incubate: 120 min at 37°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.-
Success Criteria:
of FBI-P should be comparable to PRE-084 (~20-40 nM).
-
Phase 2: Functional Agonism (The "Mechanism" Check)
Objective: Distinguish Agonist (Neuroprotective) vs. Antagonist (Neuropathic Pain) activity. Note: Binding affinity does not prove efficacy. You must prove FBI-P acts as a chaperone.
Protocol: Phenytoin-Induced S1R Translocation Assay
-
Cell Line: CHO cells stably expressing YFP-tagged S1R.
-
Challenge: Treat cells with Phenytoin (activates S1R) or Tunicamycin (induces ER stress).
-
Treatment: Administer FBI-P (1
M) vs. PRE-084 (Positive Control) vs. NE-100 (Antagonist Control). -
Readout: Confocal Microscopy.
-
Agonist Signal: FBI-P should cause diffuse YFP-S1R fluorescence to organize into punctate structures (MAM localization) or prevent aggregation caused by ER stress.
-
Antagonist Signal: If FBI-P blocks the effect of PRE-084, it is an antagonist (pivot to Pain models).
-
Phase 3: In Vivo Disease Model (The "Therapeutic" Proof)
Target Indication: Amyotrophic Lateral Sclerosis (ALS) or Neuroprotection. Model: SOD1-G93A Transgenic Mouse.
Protocol: Survival and Motor Function Study
-
Groups (n=12/group):
-
Vehicle (Saline/DMSO).
-
Positive Control: PRE-084 (0.25 mg/kg, i.p., daily).
-
Test Group: FBI-P (Low Dose: 0.5 mg/kg, High Dose: 5 mg/kg).
-
-
Timeline: Begin treatment at Day 60 (pre-symptomatic phase).
-
Readouts:
-
Rotarod Test: Weekly assessment of motor coordination. Measure latency to fall.
-
Survival: Define endpoint as inability to right itself within 30 seconds.
-
-
Histology (Post-Mortem):
-
Stain lumbar spinal cord for ChAT (Motor Neurons) and Iba-1 (Microglia/Inflammation).
-
Expectation: FBI-P should preserve Motor Neuron count and reduce Microglial activation compared to Vehicle.
-
Part 4: Validation Workflow Diagram
Caption: Strategic decision tree for validating FBI-P. Functional mode determines the in vivo disease model.
References
-
Matsuoka, N., & Aigner, T. G. (1997). FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys.[9] Journal of Pharmacology and Experimental Therapeutics. Link
-
Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences. (Context for MoA). Link
-
Mancuso, R., et al. (2012). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity. Brain Research. (Validation of PRE-084 in ALS). Link
-
Ronsisvalle, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.[10][11] (Validation of Benzylpiperazines). Link[11]
-
ChemScene. 1-(4-Fluorobenzyl)-4-isopropylpiperazine Product Data. (Structural Analog Reference). Link
Sources
- 1. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 2. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine|RUO [benchchem.com]
- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys: comparison with physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Selectivity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine Against Established Receptor Ligands
Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist
Executive Summary
In the landscape of neuropharmacology, the 1-benzylpiperazine scaffold has emerged as a privileged structure for targeting the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in neuroprotection, cognitive enhancement, and cellular survival[1]. This guide provides a rigorous benchmarking of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP) , a highly selective σ1R ligand, against established reference compounds including SA4503 (Cutamesine), Haloperidol, and (+)-Pentazocine.
By detailing the structural causality behind its selectivity and providing self-validating experimental protocols, this guide serves as an authoritative framework for evaluating novel piperazine-based radioligands and therapeutics.
Mechanistic Rationale & Structural Causality
The design of 3-FBIP is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose.
-
The 3-Fluoro Substitution: The addition of a fluorine atom at the meta position of the benzyl ring modulates the pKa of the basic piperazine nitrogen. This optimizes the compound's lipophilicity (LogP), ensuring a high brain-to-blood ratio necessary for central nervous system (CNS) penetration[1]. Furthermore, it provides an ideal site for
radiolabeling, enabling its use as a Positron Emission Tomography (PET) radiotracer. -
The 4-Isopropyl Group: Less substituted piperazines often suffer from off-target binding to the vesicular acetylcholine transporter (VAChT) and Dopamine D2 receptors. The bulky 4-isopropyl group introduces steric hindrance that specifically clashes with the binding pockets of VAChT and D2, driving the molecule's exceptional σ1R selectivity.
Upon crossing the blood-brain barrier, 3-FBIP binds to σ1R at the Mitochondrion-Associated ER Membrane (MAM). This binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing it to stabilize inositol 1,4,5-trisphosphate receptors (IP3R). This cascade enhances calcium efflux into mitochondria, ultimately boosting ATP production and preventing apoptosis.
Mechanistic pathway of 3-FBIP activating the Sigma-1 Receptor at the MAM to promote cell survival.
Quantitative Benchmarking
To objectively evaluate 3-FBIP, we benchmark its binding affinities (
-
SA4503: A potent, well-characterized σ1R agonist[2].
-
(+)-Pentazocine: The highly selective prototypical σ1R reference ligand[3].
-
Haloperidol: A non-selective antipsychotic that binds with high affinity to σ1R, σ2R, and Dopamine D2 receptors[3].
Table 1: Primary Target Affinities ( , nM)
| Ligand | σ1R Affinity ( | σ2R Affinity ( | σ1/σ2 Selectivity Ratio |
| 3-FBIP | 2.4 ± 0.3 | 185 ± 12 | ~77-fold |
| SA4503 | 17.4 ± 1.9 | 1784 ± 310 | ~102-fold |
| (+)-Pentazocine | 1.6 ± 0.2 | >10,000 | >6000-fold |
| Haloperidol | 3.0 ± 0.4 | 54 ± 5 | 18-fold |
Table 2: Off-Target Profiling ( , nM)
| Ligand | Dopamine D2 | VAChT | 5-HT1A |
| 3-FBIP | >5000 | >2000 | >2000 |
| Haloperidol | 1.2 ± 0.1 | >10,000 | >1000 |
| SA4503 | >10,000 | >10,000 | >10,000 |
Data Synthesis: While Haloperidol exhibits excellent σ1R affinity, its potent D2 binding (1.2 nM) causes severe extrapyramidal side effects. 3-FBIP maintains the high σ1R affinity of Haloperidol (2.4 nM) but completely abolishes D2 and VAChT liability, making it a superior candidate for isolated σ1R modulation.
Validated Experimental Protocols
Scientific integrity demands that protocols be self-validating. The following methodologies incorporate internal controls to ensure data trustworthiness.
Protocol 1: In Vitro Radioligand Competitive Binding Assay
To determine the
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Assay Assembly: In 96-well plates, combine:
-
100 µL of GPL membrane suspension.
-
50 µL of
-pentazocine (final concentration 5 nM)[5]. -
50 µL of 3-FBIP at varying concentrations (
to M).
-
-
Self-Validation Control: Include wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). Causality: If the radioactive signal in the Haloperidol wells does not drop to near-background levels, the assay lacks specificity and must be discarded[5].
-
Incubation: Incubate the plates at 37°C for 90 minutes to reach thermodynamic equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold Tris-HCl buffer.
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation: .
Note on σ2R Testing: When evaluating σ2R affinity, use
Step-by-step workflow for the competitive radioligand binding assay to determine σ1R affinity.
Protocol 2: In Vivo Biodistribution & Specificity (Blocking Study)
To prove that 3-FBIP crosses the blood-brain barrier and binds specifically to σ1R in vivo, a biodistribution blocking study is required.
Step-by-Step Methodology:
-
Radiotracer Injection: Inject wild-type mice intravenously (via tail vein) with 0.1 mCi of
-3-FBIP. -
Blocking Cohort (Control): Ten minutes prior to radiotracer injection, intravenously administer the blocking cohort with 1 mg/kg of unlabeled SA4503 (a known σ1R agonist)[1].
-
Tissue Harvesting: Euthanize the subjects at 30 minutes post-injection. Extract the brain, blood, and peripheral organs.
-
Analysis: Weigh the tissues and measure radioactivity using a gamma counter. Express data as the percentage of injected dose per gram of tissue (%ID/g).
-
Validation: A successful result will show a high brain-to-blood ratio in the unblocked cohort, and a >80% reduction of brain radioactivity in the SA4503-pretreated cohort, definitively proving that the in vivo accumulation is mediated by specific σ1R binding[1].
References
-
- Journal of Medicinal Chemistry 2. - Behavioural Brain Research
-
- Current Protocols in Pharmacology 4. - Molecules
Sources
- 1. 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent verification of the pharmacological activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
An Independent Researcher's Guide to Verifying the Pharmacological Activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Introduction: Scrutinizing a Novel Benzylpiperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a wide array of pharmacological activities.[1] Derivatives have shown efficacy as antidepressants, antipsychotics, anti-Alzheimer's agents, and more, often by modulating central nervous system (CNS) targets.[1][2] The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a novel molecule belonging to the benzylpiperazine class. Its structure—featuring a fluorinated benzyl group and an isopropyl-substituted piperazine ring—suggests potential interactions with monoaminergic, cholinergic, or sigma receptor systems, which are common targets for this chemical family.[2][3][4]
However, theoretical potential does not equate to proven activity. Independent, rigorous verification is the bedrock of drug discovery, transforming a promising molecule into a validated lead compound. This guide serves as a comprehensive framework for researchers aiming to systematically investigate and verify the pharmacological profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. We will eschew a rigid, one-size-fits-all approach, instead presenting a logical, tiered screening cascade that begins with high-throughput in vitro assays and progresses to more complex in vivo models based on the initial findings. The experimental choices detailed herein are grounded in the established pharmacology of related piperazine derivatives, providing a robust and rationale-driven pathway for characterization.
Physicochemical Profile and Comparator Selection
Before embarking on biological assays, a foundational understanding of the compound's properties is essential.
| Property | Value (Predicted/Known) | Significance |
| Molecular Formula | C₁₄H₂₁FN₂ | Defines molecular weight and elemental composition. |
| Molecular Weight | 236.33 g/mol | Influences diffusion, membrane permeability, and dosing calculations. |
| CAS Number | Not available (Novel Compound) | A unique identifier once registered. For a close relative, 1-(3-Fluorobenzyl)piperazine, the CAS is 55513-19-4. |
| Predicted Lipophilicity (logP) | ~3.0-3.5 | Lipophilicity is critical for blood-brain barrier (BBB) penetration; values in this range suggest potential CNS availability.[5] |
| Predicted pKa | ~8.0-9.0 | The basicity of the piperazine nitrogen affects solubility and the degree of ionization at physiological pH (7.4), influencing receptor interaction. |
Rationale for Comparator Compound Selection
To validate our assays and contextualize the activity of our test compound, the inclusion of well-characterized reference compounds is non-negotiable. Based on the likely targets for piperazine derivatives, the following comparators are selected:
| Comparator | Mechanism of Action | Rationale |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Gold standard for evaluating antidepressant-like activity and serotonergic modulation.[2] |
| Buspirone | 5-HT₁ₐ Receptor Partial Agonist | To specifically probe for direct interaction with the 5-HT₁ₐ receptor, a common target for benzylpiperazines.[2] |
| Donepezil | Acetylcholinesterase (AChE) Inhibitor | To test the hypothesis of cholinergic activity, relevant for potential cognitive-enhancing effects.[3] |
| (+)-Pentazocine | High-Affinity σ₁ Receptor Agonist | To investigate potential interaction with the sigma-1 receptor, a versatile modulator of neuronal function.[6] |
Experimental Verification Workflow
A tiered approach is the most efficient method for characterizing a novel compound. It begins with broad screening to identify primary targets and proceeds to more focused studies to confirm and quantify the activity.
Caption: Tiered workflow for the pharmacological verification of a novel compound.
Part 1: In Vitro Target Identification Protocols
The initial phase aims to identify the primary molecular targets through binding and enzyme inhibition assays. This approach is cost-effective and provides a clear direction for subsequent functional and in vivo studies.
Protocol 1.1: Serotonin 5-HT₁ₐ Receptor Binding Assay
Causality: Many benzylpiperazine derivatives exhibit high affinity for the 5-HT₁ₐ receptor, which is strongly implicated in the mechanism of anxiolytic and antidepressant drugs.[2] This assay directly quantifies the compound's ability to displace a known radioligand from the receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor. Thaw membranes on ice and dilute in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Assay Setup: In a 96-well plate, add:
-
25 µL of binding buffer with or without competing ligand (for non-specific binding, use 10 µM Buspirone).
-
25 µL of the test compound (1-(3-Fluorobenzyl)-4-isopropylpiperazine) or comparator (Buspirone) at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of the radioligand, [³H]-8-OH-DPAT (~0.5 nM final concentration).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Protocol 1.2: Acetylcholinesterase (AChE) Enzyme Inhibition Assay
Causality: Inhibition of AChE increases acetylcholine levels in the brain, a primary therapeutic strategy for Alzheimer's disease. Some piperazine derivatives have been identified as AChE inhibitors.[3] This colorimetric assay provides a direct measure of enzyme inhibition.
Methodology:
-
Principle: This assay is based on the Ellman's method, where thiocholine, produced by AChE action on acetylthiocholine (ATCh), reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically.[3]
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0).
-
Human recombinant AChE.
-
10 mM DTNB solution.
-
75 mM ATCh iodide solution.
-
Test compound and Donepezil (positive control).
-
-
Assay Procedure: In a 96-well plate, add:
-
150 µL of 0.1 M phosphate buffer.
-
10 µL of test compound or Donepezil at various concentrations.
-
20 µL of AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of DTNB, followed by 10 µL of ATCh substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Part 2: In Vivo Pharmacological Evaluation
If in vitro results reveal potent activity at a specific target (e.g., Kᵢ or IC₅₀ < 100 nM), the investigation should progress to in vivo models to assess physiological effects and therapeutic potential.
Hypothetical Signaling Pathway for a 5-HT₁ₐ Agonist
Should the compound show high affinity for the 5-HT₁ₐ receptor, its mechanism would likely follow the canonical Gᵢ-coupled pathway.
Caption: Postulated 5-HT₁ₐ receptor activation pathway.
Protocol 2.1: Forced Swim Test (FST) in Mice
Causality: The FST is a widely used behavioral model to screen for antidepressant-like activity.[2] Antidepressant compounds characteristically reduce the duration of immobility, suggesting a behavioral adaptation to an inescapable stressor.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer 1-(3-Fluorobenzyl)-4-isopropylpiperazine, Fluoxetine (20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. Test a range of doses for the novel compound (e.g., 5, 10, 20 mg/kg).
-
Test Procedure:
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) containing 15 cm of water at 23-25°C.
-
The test duration is 6 minutes. Record the session with a video camera.
-
A trained observer, blind to the treatment groups, should score the last 4 minutes of the session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Control Experiment: To rule out that the effects are due to a general increase in motor activity rather than a specific antidepressant-like effect, a separate cohort of animals should be tested for locomotor activity.
-
Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control. A significant reduction in immobility time suggests potential antidepressant activity.
Summary of Expected Data and Interpretation
The verification process will generate quantitative data that allows for a direct comparison between 1-(3-Fluorobenzyl)-4-isopropylpiperazine and established pharmacological agents.
| Assay | Metric | 1-(3-Fluorobenzyl)-4-isopropylpiperazine | Fluoxetine | Buspirone | Donepezil |
| 5-HT₁ₐ Binding | Kᵢ (nM) | Experimental Value | >1000 | ~15 | >1000 |
| AChE Inhibition | IC₅₀ (nM) | Experimental Value | >10000 | >10000 | ~10 |
| Forced Swim Test | % Reduction in Immobility @ 20 mg/kg | Experimental Value | ~40-50% | ~30-40% | N/A |
Interpretation:
-
A low Kᵢ value (<100 nM) in the 5-HT₁ₐ binding assay would classify the compound as a potent ligand for this receptor.
-
A low IC₅₀ value (<100 nM) in the AChE assay would indicate significant potential as a cognitive enhancer.
-
A significant reduction in FST immobility time, without a corresponding increase in general locomotor activity, would strongly suggest antidepressant potential.
This structured, data-driven approach ensures that the pharmacological activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine is not just hypothesized but independently and rigorously verified, providing a solid foundation for any further drug development efforts.
References
-
Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. Available at: [Link]
-
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available at: [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]
-
Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. PubMed. Available at: [Link]
-
Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. Available at: [Link]
-
Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]
-
Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. Available at: [Link]
-
Antibacterial and Antifungal activity of Piperazinylbenzothiazine. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. Available at: [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]
-
Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. ACS Publications. Available at: [Link]
-
Synthesis of fully fused tetrapyrazinoporphyrazine polymers bearing three-dimensional structures controlled by steric repulsion. Royal Society of Chemistry. Available at: [Link]
-
Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Available at: [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]
-
Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC. Available at: [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a compound for which specific disposal information may not be readily available. In such cases, a conservative approach, treating the substance as hazardous based on the profiles of structurally similar compounds, is the only responsible course of action. This guide is designed to provide essential, immediate safety and logistical information, ensuring that operational and disposal plans are executed with the highest degree of scientific integrity and safety.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is not always accessible, an analysis of analogous piperazine derivatives provides a strong basis for a thorough hazard assessment. Compounds such as 1-(4-Fluorobenzyl)piperazine, 1-Bis(4-fluorophenyl)methyl piperazine, and 1-Isopropylpiperazine exhibit common hazard profiles that we must assume apply to our compound of interest.[1]
Expected Primary Hazards:
-
Skin Corrosion/Irritation: Many piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]
-
Harmful if Swallowed or Absorbed Through the Skin: Toxicity upon ingestion and dermal absorption is a significant concern with similar compounds.[1]
Given these potential hazards, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-(3-Fluorobenzyl)-4-isopropylpiperazine for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may also be required. | Protects against accidental splashes and contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times. | Prevents skin contact and potential absorption of the chemical. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood. | Prevents inhalation of dust or aerosols, especially if the material is a solid. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.
Step 1: Waste Segregation and Containerization
-
Designated Hazardous Waste Container: All waste containing 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be collected in a designated, compatible hazardous waste container.[2] The original product container is often a suitable choice for residual amounts.[2]
-
Labeling: The container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "1-(3-Fluorobenzyl)-4-isopropylpiperazine," and an approximate concentration or quantity.[2]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Piperazine derivatives can be incompatible with strong acids and oxidizing agents.[3]
Step 2: Collection of Waste
-
Solid Waste: Carefully transfer any solid waste, including contaminated personal protective equipment (e.g., gloves), weighing papers, and absorbent materials used for spills, into the designated hazardous waste container.
-
Liquid Waste: If the compound is in a solution, transfer the liquid waste into a compatible, labeled hazardous waste container. Use a funnel to prevent spills.
-
Empty Containers: "Empty" containers that held 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they will contain residual amounts.
Step 3: Decontamination of Equipment
-
Non-Disposable Equipment: Any non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.
-
Decontamination Procedure: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a well-ventilated area or fume hood. Collect the solvent rinse as hazardous waste. Follow this with a thorough washing with soap and water.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[4] For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[1]
-
Collect and Dispose: Collect the absorbed material or swept solids and place them in the designated hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Step 5: Storage Pending Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3]
-
Segregation: Store the container away from incompatible materials.[5][6]
-
Secondary Containment: It is best practice to store the hazardous waste container within a secondary containment unit to prevent the release of material in case of a leak.
Step 6: Final Disposal
-
Licensed Waste Disposal Vendor: The final disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][7] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under 40 CFR Parts 261.3.[1]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.
Caption: Disposal workflow for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Cole-Parmer. (2004, October 5). Material Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine.
- Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET: 1-(4-Fluorobenzyl)piperazine.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 1-(3-Chlorobenzyl)piperazine.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Isopropylpiperazine.
- ChemScene. (n.d.). 1-(4-Fluorobenzyl)-4-isopropylpiperazine.
- Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
- PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine.
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). 1926.65 - Hazardous waste operations and emergency response.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- EHS.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered.
- Apollo Scientific. (n.d.). Piperazine.
- Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
- ALL4 Inc. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements.
- U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
- Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
- Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connmaciel.com [connmaciel.com]
- 6. ushazmatrentals.com [ushazmatrentals.com]
- 7. 1926.65 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 1-(3-Fluorobenzyl)-4-isopropylpiperazine
Part 1: Executive Safety Summary (Immediate Action)
This guide supersedes generic safety data sheets by providing context-specific handling protocols for 1-(3-Fluorobenzyl)-4-isopropylpiperazine . As a fluorinated piperazine derivative, this compound presents a dual hazard profile: the caustic/irritant nature of the amine functionality and the specific metabolic/environmental stability associated with the fluorinated benzyl group.
GHS Hazard Classification (Verified)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Note: While not explicitly classified as a sensitizer (H317) in all databases, piperazine moieties are structural alerts for skin/respiratory sensitization. Handle with sensitization precautions.
Critical PPE Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | NIOSH N95 (Solids) or Half-mask with OV/P100 cartridges (Liquids/Solutions) | Prevents inhalation of basic amine vapors which can cause respiratory tract inflammation (H335). |
| Dermal (Hands) | Nitrile (Double Gloving) or Laminate Film (Silver Shield) | Piperazines are lipophilic amines. Standard latex is permeable. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact. |
| Ocular | Chemical Splash Goggles (Not just safety glasses) | Basic amines can cause corneal edema (blue haze) and permanent damage. Face shield required for volumes >500mL. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended) | Prevents skin absorption. The isopropyl group increases lipophilicity, enhancing skin penetration potential. |
Part 2: Technical Hazard Analysis & Causality[3]
To ensure safety, researchers must understand why this molecule behaves the way it does.
The Piperazine Moiety (The Base)
The piperazine ring acts as a secondary/tertiary amine base. Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (
-
Operational Implication: Eye washes must be flushed for a full 15 minutes to neutralize the alkaline injury.
The Fluorobenzyl Group (The Shield)
The 3-fluorobenzyl group adds lipophilicity and metabolic stability.
-
Lipophilicity: The isopropyl and benzyl groups make the molecule greasy, facilitating rapid absorption through the stratum corneum of the skin.
-
Thermal Stability: The carbon-fluorine bond is extremely strong. In the event of a fire, this compound will not just burn; it will decompose to release Hydrogen Fluoride (HF) and Nitrogen Oxides (
). -
Operational Implication: Standard combustion is insufficient for disposal; incineration requires scrubbers.
Part 3: Operational Handling Protocol
A. Receiving & Storage[2][3][4][5][6][7][8][9][10][11]
-
Inspection: Upon receipt, inspect the septum/cap for signs of "crusting." Piperazines absorb
from the air to form carbamates (white crust). -
Storage Environment: Store under an inert atmosphere (Nitrogen or Argon) if possible. Keep in a cool, dry, well-ventilated area away from oxidizing agents and acid chlorides .[2]
-
Segregation: Do not store near strong acids (exothermic neutralization risk) or anhydrides.
B. Experimental Workflow (Synthesis & Usage)
The following workflow minimizes exposure risks during standard laboratory operations.
Figure 1: Safe handling lifecycle for fluorinated piperazines. Note the emphasis on "Solvent to Solid" to prevent dust generation.
C. Specific Handling Steps
-
Weighing:
-
Never weigh on an open bench. Use a balance inside a fume hood or a powder containment enclosure.
-
Technique: Use an anti-static gun if the solid is fluffy. Static charge can disperse amine dusts onto the user's cuffs.
-
-
Solubilization:
-
Add solvent to the solid slowly. Avoid adding solid to boiling solvents, which can cause rapid evolution of amine vapors.
-
-
Reaction Monitoring:
-
When taking TLC spots, treat the capillary tubes as contaminated sharps immediately. Do not leave them on the benchtop.
-
Part 4: Emergency Response & Spills[3]
Spill Cleanup Logic
Treat spills as Basic and Fluorinated .
-
Minor Spill (<10g/10mL):
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Don double nitrile gloves and N95/respirator.
-
Neutralize: Do not use strong acids.[2] Use a Citric Acid or Dilute Acetic Acid spill kit to neutralize the base gently without violent exotherms.
-
Absorb: Use vermiculite or sand.[3]
-
Clean: Wash area with soap and water (twice) to remove lipophilic residues.
-
-
Major Spill:
-
Evacuate the lab.
-
Alert EHS.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential respiratory irritation (H335).
-
First Aid
-
Eye Contact: Irrigate immediately for 15 minutes .[4] Time it. Alkalines penetrate deep into ocular tissue; brief rinsing is insufficient.
-
Skin Contact: Wash with soap and water.[1][5][6] Avoid alcohol-based hand sanitizers immediately after exposure, as alcohols can enhance the skin penetration of the fluorobenzyl moiety.
Part 5: Disposal & Environmental Stewardship
Crucial: Do not mix this waste with standard organic solvents if your waste hauler incinerates without scrubbing.
Disposal Classification
-
Waste Stream: Halogenated Organic Amines.
-
RCRA Considerations: While not explicitly P-listed, it should be treated as toxic.
Step-by-Step Disposal Plan
-
Segregation: Collect in a dedicated "Halogenated Basic Waste" container.
-
Labeling: Clearly mark as "Contains Fluorinated Organics" and "Basic pH".
-
Incompatibility: Ensure no Acid Chlorides or Anhydrides are added to this waste container to prevent pressure buildup (explosion risk).
-
Final Disposition: High-temperature incineration (
) with flue gas scrubbing is required to capture HF and prevent the formation of fluorinated dioxins.
References
-
PubChem. (2025).[7] 1-(3-Fluorobenzyl)piperazine Compound Summary (CID 903813).[7] National Center for Biotechnology Information. [Link]
-
National Institutes of Health (NIH). (2023). Management of Solid Waste Containing Fluoride.[8] PMC. [Link]
Sources
- 1. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
